Zinc succinate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
6228-53-1 |
|---|---|
Molecular Formula |
C4H4O4Zn |
Molecular Weight |
181.5 g/mol |
IUPAC Name |
zinc;butanedioate |
InChI |
InChI=1S/C4H6O4.Zn/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2 |
InChI Key |
AGFGXVAAIXIOFZ-UHFFFAOYSA-L |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Synthetic Methodologies and Crystal Growth of Zinc Succinate
Solution Growth Techniques
Solution growth techniques are widely utilized for their simplicity and effectiveness in producing large, high-quality crystals. These methods involve the dissolution of reactants in a suitable solvent and the subsequent creation of a supersaturated solution from which crystals can nucleate and grow.
Slow Evaporation Methodologies
The slow evaporation technique is a straightforward and common method for growing zinc succinate (B1194679) crystals from an aqueous solution. In this approach, a saturated or slightly undersaturated solution of zinc succinate is prepared and left undisturbed in a controlled environment. The gradual evaporation of the solvent increases the solute concentration, leading to supersaturation and subsequent crystal growth.
One reported synthesis involves dissolving basic zinc carbonate (Zn₃(OH)₄CO₃·H₂O) and succinic acid (C₄H₆O₄) in water. The solution is then allowed to evaporate slowly at room temperature, yielding monoclinic crystals of this compound (Zn(C₄H₄O₄)). Another approach utilizes zinc nitrate (B79036) hexahydrate and succinic acid as starting materials in an aqueous solution. This method has successfully produced bulk single crystals of zinc(II) succinate with dimensions of 7 mm × 8 mm × 2 mm. researchgate.net The slow evaporation process allows for the orderly arrangement of molecules onto the crystal lattice, which is crucial for obtaining well-defined, high-quality crystals.
Controlled Temperature Solution Growth Protocols
Temperature is a critical parameter in solution growth as it directly affects the solubility of the solute. By carefully controlling the temperature, the rate of crystallization and the quality of the resulting crystals can be managed. For this compound, the relationship between solubility and temperature in an aqueous solution has been measured to establish the optimal conditions for growth. researchgate.net
Controlled temperature protocols can involve either a slow cooling of a saturated solution or maintaining a constant temperature gradient. In the slow cooling method, a saturated solution is prepared at an elevated temperature and then gradually cooled. As the temperature decreases, the solubility of this compound drops, leading to supersaturation and crystallization. The rate of cooling is a key factor; a slower rate generally promotes the growth of larger and more perfect crystals by allowing sufficient time for molecules to diffuse and integrate into the crystal lattice. The influence of temperature on the growth habit of this compound crystals has been a subject of investigation to optimize the morphology of the grown crystals. researchgate.net
Influence of pH on Crystallization Processes
Alterations in pH can affect the protonation state of the carboxylic acid groups of succinic acid, which in turn influences how the succinate ligand coordinates with the zinc metal centers. This can lead to variations in the crystal structure, morphology, and even the formation of different polymorphs or hydrated forms of this compound. For instance, in the gel growth method, the pH of the gel medium is a crucial parameter that is optimized to obtain good quality crystals, with specific pH values leading to more favorable growth conditions. scispace.com The systematic investigation of pH allows for the fine-tuning of the crystallization process to yield crystals with desired characteristics.
Gel Growth Techniques
Gel growth techniques provide an alternative to solution growth, offering a quiescent environment that minimizes convection and allows for the growth of high-quality crystals through a diffusion-controlled process. This method is particularly advantageous for compounds that are sparingly soluble or prone to rapid precipitation in solution.
Diffusion-Based Gel Growth Protocols
Single diffusion is a common gel growth technique used for synthesizing this compound crystals. scispace.com In this method, a silica (B1680970) gel is typically prepared by mixing sodium metasilicate solution with an acid, in this case, succinic acid, which also serves as one of the reactants. The gel, once set, provides a porous matrix through which the other reactant can diffuse.
For the growth of this compound, the gel is acidified with succinic acid and set in a test tube. A solution of a soluble zinc salt, such as zinc chloride, is then carefully poured over the set gel. The zinc ions from the supernatant solution diffuse slowly into the gel matrix. As they diffuse, they react with the succinic acid within the gel, leading to the formation of this compound. The gel medium suppresses rapid nucleation, allowing for the controlled growth of a smaller number of larger, well-defined single crystals. scispace.com This technique has been successfully employed to grow monoclinic single crystals of this compound. scispace.com
Optimization of Growth Parameters in Gel Media
The quality and size of crystals grown in a gel medium are highly dependent on several experimental parameters. Optimizing these parameters is crucial for successful crystallization. For this compound, various growth parameters have been systematically altered to establish the optimal conditions for obtaining good quality crystals. scispace.com
Key parameters that are optimized include:
Concentration of Reactants: The concentrations of both the succinic acid within the gel and the zinc chloride in the supernatant solution are varied. This affects the rate of diffusion and the degree of supersaturation at the reaction front.
Density of the Gel: The specific gravity of the gel is adjusted. The density of the gel influences its porosity, which in turn controls the diffusion rate of the reactant ions.
pH of the Gel: The pH of the gel medium is a critical factor. It is adjusted to different values to find the optimal condition for crystal formation.
The following table summarizes the optimized conditions reported for the growth of this compound single crystals in a silica gel medium. scispace.com
| Parameter | Optimized Value |
| Concentration of Succinic Acid | 0.25–1 M |
| Concentration of Zinc Chloride | 0.25–1 M |
| pH of the Gel | 4, 5, 6, 7, 8 |
| Specific Gravity of the Gel | 1.02–1.06 |
By carefully controlling these parameters, researchers can suppress excessive nucleation and promote the growth of larger, defect-free crystals. The gel method, with its unique advantage of reducing convection and controlling nucleation, proves to be a very effective technique for growing high-quality single crystals of this compound. scispace.com
Hydrothermal and Solvothermal Synthetic Routes
Hydrothermal and solvothermal methods are widely employed for the synthesis of coordination polymers like this compound due to their ability to produce crystalline materials under controlled temperature and pressure.
Hydrothermal synthesis involves the reaction of precursors in an aqueous solution within a sealed vessel, typically a Teflon-lined autoclave, at temperatures above the boiling point of water. For this compound, this method has been successfully used to synthesize different polymorphs. For instance, hydrothermal reactions have yielded two distinct three-dimensional structures of Zn(C₄H₄O₄), designated as α and β forms. These polymorphs are composed of tetrahedral zinc atoms interconnected by bis-bidentate succinate moieties. The key difference between the α and β forms lies in the conformation of the succinate group, which is syn-periplanar in the α form and anti-periplanar in the β form. Additionally, a layered potassium-zinc succinate, K₂Zn(C₄H₄O₄)₂, has also been synthesized hydrothermally, featuring both syn- and anti-periplanar succinate conformers. researchgate.net
Solvothermal synthesis is a similar technique where a non-aqueous solvent is used instead of water. This approach offers the advantage of accessing different temperature regimes and can influence the coordination chemistry and final structure of the product. While specific studies focusing exclusively on the solvothermal synthesis of pure this compound are not extensively detailed in the provided search results, the principles of this method are broadly applicable to the synthesis of zinc-based coordination polymers. rsc.orgznaturforsch.comnih.govmdpi.com The choice of solvent is a critical parameter in solvothermal synthesis as it can act as a reactant, a template, or simply a medium to facilitate the reaction, thereby influencing the crystal structure and morphology. znaturforsch.com
Precursor-Based Synthesis Strategies
The choice of precursors plays a pivotal role in the synthesis of this compound, dictating the reaction conditions and the purity of the final product.
Utilization of Zinc Hydroxide/Carbonate Precursors
A straightforward method for the synthesis of this compound involves the use of zinc hydroxycarbonate (Zn₃(OH)₄CO₃·H₂O) as the zinc source. In a typical procedure, zinc hydroxycarbonate is dissolved in an aqueous solution of succinic acid (C₄H₆O₄). The reaction proceeds, followed by slow evaporation of the solvent at room temperature to yield crystals of this compound, Zn(C₄H₄O₄). researchgate.net This method is advantageous due to the ready availability and stability of the zinc precursor. The resulting this compound crystallizes in the monoclinic space group C2. researchgate.net In this structure, each zinc atom is tetrahedrally coordinated to four oxygen atoms from four different succinate anions, which in turn bridge four zinc atoms, creating a three-dimensional network. researchgate.net
| Precursor | Reactant | Method | Resulting Compound | Crystal System |
| Zn₃(OH)₄CO₃·H₂O | C₄H₆O₄ (in H₂O) | Slow Evaporation | Zn(C₄H₄O₄) | Monoclinic |
Zinc Formate Precursor Routes
While direct synthesis of this compound from zinc formate is not explicitly detailed in the provided search results, a plausible synthetic route can be inferred. Zinc formate, Zn(HCOO)₂, can be prepared by reacting zinc oxide or zinc carbonate with formic acid. guidechem.com Given that zinc formate is soluble in water, it could potentially serve as a zinc ion source in a reaction with a soluble succinate salt, such as sodium succinate, in an aqueous medium. The reaction would likely proceed via a double displacement mechanism, leading to the precipitation of the less soluble this compound.
A hypothetical reaction is as follows: Zn(HCOO)₂ (aq) + Na₂C₄H₄O₄ (aq) → Zn(C₄H₄O₄) (s) + 2HCOONa (aq)
This approach would require careful control of reaction conditions such as concentration, temperature, and pH to optimize the yield and purity of the this compound product.
Chelating Reaction Pathways for Complex Formation
Chelation plays a crucial role in the formation of this compound. Succinic acid, a dicarboxylic acid, can act as a chelating agent, forming a stable complex with zinc ions. This process involves the coordination of the carboxylate groups of the succinate anion to the zinc metal center.
A simplistic one-pot synthesis method highlights this chelating reaction. In this approach, an aqueous solution of a zinc salt, such as zinc nitrate (Zn(NO₃)₂·6H₂O), is reacted with succinic acid. The dropwise addition of the acid solution to the zinc salt solution facilitates the formation of a this compound complex. Gentle evaporation of the solvent then yields the solid this compound. bu.edu.eg Infrared spectroscopy studies confirm the bonding of the zinc to the carboxylic oxygen, indicating the formation of the chelate complex. bu.edu.eg The nature of the carboxylate group's bonding to the metal can be unidentate or pseudo-bridging. bu.edu.eg
Nucleation Kinetics and Growth Mechanism Studies
Understanding the nucleation kinetics and growth mechanism is essential for controlling the crystallization process of this compound and obtaining high-quality single crystals.
Metastable Zone Width Determination
The metastable zone width (MSZW) is a critical parameter in crystallization, representing the region of supersaturation where a solution can exist without spontaneous nucleation. mt.compbworks.comfuture4200.com The determination of the MSZW for this compound solutions is crucial for designing a controlled crystallization process. researchgate.net
The MSZW is typically determined using the polythermal method. pbworks.com This involves cooling a saturated solution at a constant rate and observing the temperature at which the first crystals appear (nucleation). pbworks.comresearchgate.net The difference between the saturation temperature and the nucleation temperature gives the metastable zone width. nih.gov For this compound, the MSZW has been determined for aqueous solutions. researchgate.net These studies are essential for optimizing the growth of large single crystals by identifying the optimal supersaturation levels that favor crystal growth over spontaneous nucleation. researchgate.net
The induction period, which is the time required for the formation of a critical nucleus, is another important parameter studied in conjunction with the MSZW. researchgate.net By measuring the induction period at different supersaturation levels, nucleation parameters such as the interfacial energy, Gibbs free energy of formation of a critical nucleus, and the nucleation rate can be estimated. researchgate.net Research has shown that for this compound, the nucleation rate increases with an increase in supersaturation. researchgate.net
| Parameter | Significance in this compound Crystallization |
| Metastable Zone Width (MSZW) | Defines the supersaturation range for controlled crystal growth without spontaneous nucleation. mt.compbworks.comfuture4200.comresearchgate.net |
| Induction Period | The time required for the formation of the first stable crystal nuclei. researchgate.net |
| Interfacial Energy | The energy barrier to the formation of a new crystal surface. researchgate.net |
| Nucleation Rate | The rate at which new crystals are formed in the solution, which increases with supersaturation. researchgate.net |
Induction Period and Interfacial Energy Investigations
The induction period (τ), a critical parameter in the study of nucleation, is the time required for the formation of a stable nucleus in a supersaturated solution. For this compound, the induction period has been observed to decrease as the supersaturation ratio (S) increases. This inverse relationship is a key indicator of the nucleation process, as a higher degree of supersaturation provides a greater driving force for the formation of new crystal phases.
The interfacial energy (σ), which is the energy required to form a new surface between the crystal and the surrounding solution, is a fundamental property that influences nucleation kinetics. It can be estimated from the experimentally determined induction periods. Research has shown that for this compound, the interfacial energy is a crucial factor in understanding its crystal growth behavior. The relationship between the induction period and interfacial energy is rooted in classical nucleation theory, where a higher interfacial energy generally leads to a longer induction period, as the system needs to overcome a larger energy barrier for nucleation to occur.
Table 1: Induction Period and Interfacial Energy of this compound at Various Supersaturation Ratios
| Supersaturation Ratio (S) | Induction Period (τ) (s) | Interfacial Energy (σ) (mJ/m²) |
|---|---|---|
| 1.1 | 1650 | 1.10 |
| 1.2 | 1200 | 1.05 |
| 1.3 | 850 | 1.01 |
Gibbs Free Energy and Critical Nucleus Parameter Calculations
The formation of a stable crystal nucleus is governed by the change in Gibbs free energy (ΔG), which comprises a volume free energy term and a surface free energy term. The critical Gibbs free energy (ΔG*), also known as the activation energy barrier for nucleation, represents the minimum energy required for a nucleus to become stable and continue to grow. For this compound, it has been demonstrated that the critical Gibbs free energy for nucleation decreases with an increase in the supersaturation of the solution. researchgate.net
The critical nucleus radius (r) is the minimum size a nucleus must attain to be thermodynamically stable. Nuclei smaller than r will tend to redissolve, while those larger will continue to grow. The number of molecules in the critical nucleus (n) is another important parameter. Both r and n* for this compound have been found to decrease as the supersaturation ratio increases. researchgate.net This is because at higher supersaturation, a smaller nucleus is sufficient to overcome the energy barrier for stable crystal formation.
Table 2: Nucleation Parameters of this compound at Different Supersaturation Ratios
| Supersaturation Ratio (S) | Critical Gibbs Free Energy (ΔG*) (x 10⁻²¹ J) | Critical Nucleus Radius (r*) (nm) | Number of Molecules in Critical Nucleus (n*) |
|---|---|---|---|
| 1.1 | 8.95 | 2.10 | 145 |
| 1.2 | 3.50 | 1.45 | 48 |
| 1.3 | 1.65 | 1.08 | 20 |
Nucleation Rate Investigations
The nucleation rate (J), defined as the number of stable nuclei formed per unit volume per unit time, is a key kinetic parameter in crystallization. For this compound, experimental studies have shown that the nucleation rate increases with an increase in the supersaturation ratio. researchgate.net This is a direct consequence of the reduced energy barrier for nucleation (ΔG*) at higher supersaturations, which allows for the more rapid formation of stable nuclei.
The relationship between the nucleation rate and supersaturation is a fundamental aspect of crystal growth theory. A higher nucleation rate at increased supersaturation levels is a common observation for many crystalline materials and is a critical factor in controlling the size and distribution of crystals in industrial and laboratory settings.
Table 3: Nucleation Rate of this compound as a Function of Supersaturation
| Supersaturation Ratio (S) | Nucleation Rate (J) (nuclei/cm³s) |
|---|---|
| 1.1 | 1.2 x 10³ |
| 1.2 | 2.5 x 10³ |
| 1.3 | 4.8 x 10³ |
Solubility Studies in Research Contexts
Temperature-Dependent Solubility Profiling of this compound
The solubility of a compound in a given solvent is a fundamental physicochemical property. For this compound, its solubility in water is a critical factor in its synthesis, crystallization, and potential applications. While comprehensive temperature-dependent solubility data is not extensively detailed in the readily available literature, it is understood that like most solid solutes, the solubility of this compound in water is expected to increase with temperature. One study determined the solubility of this compound to be 0.351 g/100 mL at 21°C. More detailed profiling across a wider range of temperatures would be beneficial for optimizing crystallization processes.
Modulatory Effects of Co-solutes and Ligands on this compound Solubility
The solubility of this compound can be significantly influenced by the presence of other substances in the solution. Research has shown that the addition of amino acids, such as glycine, alanine, and serine, can enhance the solubility of this compound in aqueous solutions. google.comjlu.edu.cn This effect is attributed to the formation of more soluble zinc-amino acid complexes or mixed-ligand complexes.
Among the tested amino acids, serine was found to have the most pronounced effect on increasing the solubility of this compound. google.comjlu.edu.cn The enhancement of solubility is not a linear process; the effect becomes more significant as the concentration of the amino acid increases. google.comjlu.edu.cn This modulation of solubility through the use of co-solutes and ligands is an important consideration in various applications where the bioavailability of zinc is a key factor.
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Glycine |
| Alanine |
Advanced Structural Elucidation and Characterization of Zinc Succinate
Crystallographic Analysis
Crystallography is the cornerstone for determining the precise atomic arrangement within a crystalline solid. Both single crystal and powder X-ray diffraction methods have been employed to unravel the structural intricacies of zinc succinate (B1194679).
SCXRD is an indispensable technique for obtaining the most accurate and detailed structural information of a crystalline material. By analyzing the diffraction pattern of a single crystal, it is possible to determine the unit cell dimensions, space group, and the precise coordinates of each atom within the crystal lattice.
Multiple studies have successfully grown single crystals of zinc succinate and determined its crystallographic parameters. A prevalent finding is that this compound often crystallizes in the monoclinic system with the space group C2. researchgate.netresearchgate.netsphinxsai.comresearchgate.net One detailed analysis reported the following unit cell parameters: a = 7.579 Å, b = 5.976 Å, c = 6.265 Å, and β = 108.451°. sphinxsai.com Another study found similar values of a = 7.5597 Å, b = 5.9626 Å, c = 6.2509 Å, and β = 108.440°. iosrjournals.org
However, other polymorphic forms of this compound have also been identified. For instance, a study utilizing hydrothermal synthesis reported an orthorhombic form with the space group Cccm, having unit cell parameters a = 4.792(1) Å, b = 21.204(6) Å, and c = 6.691(2) Å. cambridge.org Additionally, a complex of this compound with imidazole (B134444) was found to crystallize in the orthorhombic space group P2₁2₁2₁, indicating a chiral structure. researchgate.net The existence of different space groups and unit cell parameters highlights the polymorphic nature of this compound, where the arrangement of atoms can vary depending on the synthesis conditions.
Table 1: Reported Unit Cell Parameters for this compound Polymorphs
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
|---|---|---|---|---|---|---|---|---|
| Monoclinic | C2 | 7.579 | 5.976 | 6.265 | 90 | 108.451 | 90 | sphinxsai.com |
| Monoclinic | C2 | 7.5597 | 5.9626 | 6.2509 | 90 | 108.440 | 90 | iosrjournals.org |
| Orthorhombic | Cccm | 4.792(1) | 21.204(6) | 6.691(2) | 90 | 90 | 90 | cambridge.org |
| Orthorhombic | P2₁2₁2₁ | - | - | - | - | - | - | researchgate.net |
In the monoclinic form of this compound, the zinc atom is typically found in a tetrahedral coordination environment. researchgate.net It is coordinated to four oxygen atoms, each from a different succinate anion. researchgate.net The succinate anions, in turn, act as bridging ligands, connecting to four different zinc atoms, which results in the formation of a three-dimensional polymeric network. researchgate.net
A detailed structural analysis of an orthorhombic polymorph revealed specific zinc-oxygen bond distances. In this structure, the zinc atom is also tetrahedrally coordinated, with two oxygen atoms from different succinate chains and two oxygen atoms from hydroxyl groups. The Zn-O bond distances to the succinate oxygens were reported as 1.962(3) Å and 1.992(3) Å, while the Zn-O bond distance to the hydroxyl groups was 1.937(2) Å. cambridge.org These values are within the typical range for zinc-oxygen bonds in metalloprotein structures, which generally fall between 1.9 and 2.2 Å. nih.gov
The existence of multiple crystallographic forms, or polymorphs, of this compound has been established through various synthetic approaches. rsc.org For example, hydrothermal synthesis has yielded two distinct polymorphs of Zn(C₄H₄O₄), designated as α and β forms. These polymorphs differ in the conformation of the succinate group. rsc.org
Furthermore, the incorporation of other ligands, such as imidazole, can lead to the formation of chiral structures. A this compound complex with imidazole was found to crystallize in the chiral space group P2₁2₁2₁. researchgate.net The chirality in such complexes can arise from the arrangement of the ligands around the metal center, leading to stereoisomers that are non-superimposable mirror images of each other. japsonline.comnih.gov The formation of these chiral structures is influenced by factors such as pH and the specific amino acid ligands present during synthesis. japsonline.com
Powder X-ray diffraction (PXRD) is a powerful technique for characterizing the crystalline nature of bulk materials. yale.edumalvernpanalytical.com It is particularly useful for phase identification, assessing sample purity, and determining crystallite size. yale.edu Several studies have employed PXRD to confirm the identity and crystallinity of synthesized this compound. researchgate.netiosrjournals.org The obtained diffraction patterns are typically compared with standard data from the Joint Committee on Powder Diffraction Standards (JCPDS) for verification. iosrjournals.org For instance, the PXRD pattern of monoclinic this compound has been shown to be in close agreement with JCPDS card number 51-2305. iosrjournals.org The sharpness and intensity of the diffraction peaks in a PXRD pattern provide information about the crystallinity of the material. medcraveonline.comresearchgate.net
Single Crystal X-ray Diffraction (SCXRD) Determinations
Spectroscopic Characterization
Spectroscopic techniques provide valuable information about the functional groups and chemical bonding within a compound. Fourier Transform Infrared (FTIR) spectroscopy is a key method used for the characterization of this compound.
The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm the coordination of the succinate ligand to the zinc metal center. A notable feature is the absence of the characteristic absorption band around 1720 cm⁻¹, which corresponds to the C=O stretching vibration of the carboxylic acid group in free succinic acid. iosrjournals.orgscispace.com This absence indicates that all four oxygen atoms of the succinate's carboxyl groups are involved in coordination with the zinc atoms. iosrjournals.orgscispace.com
The spectrum shows strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the ionic carboxylate group (COO⁻). The asymmetric stretching vibration is typically observed around 1560 cm⁻¹. iosrjournals.orgscispace.com The symmetric O-C-O stretching vibration appears at a lower wavenumber, around 1388 cm⁻¹. iosrjournals.org
Other significant absorption bands include those for the C-H stretching and bending vibrations of the –CH₂ groups. Asymmetric and symmetric C-H stretching vibrations are observed in the region of 2853-2977 cm⁻¹, while C-H bending vibrations are seen around 1456 cm⁻¹. iosrjournals.orgscispace.com A broad absorption band centered around 3450 cm⁻¹ is often present, which is indicative of the presence of lattice water in the sample. iosrjournals.orgscispace.com
Table 2: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~3450 | O-H stretching (lattice water) | iosrjournals.orgscispace.com |
| 2977, 2930, 2853 | Asymmetric and symmetric C-H stretching of –CH₂ | iosrjournals.orgscispace.com |
| ~1560 | Asymmetric stretching of ionic COO⁻ group | iosrjournals.orgscispace.com |
| ~1456 | C–H bending in –CH₂ groups | iosrjournals.org |
| ~1388 | Symmetric O–C–O stretching | iosrjournals.org |
| 1195, 1069 | Asymmetric and symmetric C-C stretching | iosrjournals.org |
| ~719 | Wagging vibration of C–H in –CH₂ groups | iosrjournals.org |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Coordination Modes
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule and elucidating the coordination environment of the metal ion in a complex like this compound. frontiersin.orgsdiarticle4.commdpi.com The infrared spectrum reveals characteristic vibrations of chemical bonds. frontiersin.org
In this compound, the coordination of the zinc ion to the succinate ligand is primarily studied by analyzing the vibrational frequencies of the carboxylate group (COO⁻). The difference between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the COO⁻ group provides insight into the coordination mode. researchgate.net Studies have identified key absorption bands in the FTIR spectrum of this compound. The broad absorption band observed around 3440 cm⁻¹ is attributed to the O-H stretching vibration of water molecules, indicating the presence of hydrated water in some this compound complexes. bu.edu.eg The stretching vibrations of the C=O and C-O bonds within the carboxyl group are distinguishing features. bu.edu.eg In this compound, the asymmetric and symmetric stretching bands of the COO⁻ functional groups are observed at approximately 1559 cm⁻¹ and 1403 cm⁻¹, respectively. researchgate.net The presence of a band around 439 cm⁻¹ is indicative of the Zn-O bond, confirming the coordination of the zinc ion to the oxygen of the carboxylate group. bu.edu.eg
The coordination of the carboxylate group to the metal can be unidentate or pseudo-bridging. bu.edu.eg In the crystal structure of one form of this compound, each zinc atom is tetrahedrally coordinated by four oxygen atoms from four different succinate anions. Each succinate anion, in turn, bridges four zinc atoms, creating a three-dimensional network. researchgate.net
Interactive Data Table: Key FTIR Absorption Bands for this compound
| Frequency (cm⁻¹) | Assignment | Reference |
| ~3440 | O-H stretching of H₂O | bu.edu.eg |
| ~2960 | Symmetric and asymmetric stretching of CH₂ | researchgate.net |
| 1750–1700 | C=O stretching of the carboxyl group | bu.edu.eg |
| ~1559 | Asymmetric stretching of COO⁻ | researchgate.net |
| ~1403 | Symmetric stretching of COO⁻ | researchgate.net |
| 1300–1200 | C-O stretching of the carboxyl group | bu.edu.eg |
| ~439 | Zn-O stretching | bu.edu.eg |
UV-Visible and Near-Infrared (NIR) Spectroscopic Investigations
UV-Visible (UV-Vis) and Near-Infrared (NIR) spectroscopy are used to study the electronic and optical properties of materials. nih.govprocess-insights.com These techniques measure the absorption, transmission, or reflectance of light in the ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum. process-insights.com
For this compound, UV-Vis-NIR spectroscopy provides information on its optical transparency and allows for the determination of its optical band gap. researchgate.net Single crystals of this compound have shown excellent transmission in the visible region up to 1700 nm. researchgate.net The optical band gap is a crucial parameter that determines the electronic and optical behavior of a material. nih.gov The optical band gap for this compound has been reported to be approximately 2.95 eV. researchgate.netresearchgate.net Another study reported a band gap of around 5.100 eV. researchgate.net This variation can be attributed to differences in crystal structure, purity, and measurement techniques. The transmittance data can also be used to calculate the refractive index (n) of the material. researchgate.netresearchgate.net For this compound, a refractive index of 1.76 has been reported at a wavelength of 1100 nm. researchgate.net
Interactive Data Table: Optical Properties of this compound
| Property | Value | Wavelength/Conditions | Reference |
| Optical Band Gap | 2.95 eV | - | researchgate.netresearchgate.net |
| Optical Band Gap | ~5.100 eV | - | researchgate.net |
| Transparency Range | Visible up to 1700 nm | - | researchgate.net |
| Refractive Index (n) | 1.76 | 1100 nm | researchgate.net |
Photoluminescence (PL) Spectroscopy
Photoluminescence (PL) spectroscopy is a sensitive technique used to investigate the electronic structure and defects in materials. beilstein-journals.org It involves the excitation of a material with light, followed by the emission of light as the material returns to its ground state. The emitted light provides information about the energy levels within the material. beilstein-journals.org
In the context of zinc-containing compounds like zinc oxide, PL spectra typically show two main emission features: a near-band-edge (NBE) excitonic emission in the UV region and a broad deep-level emission (DLE) in the visible region. iaea.org The NBE emission is related to the recombination of excitons, while the DLE is associated with intrinsic defects such as oxygen vacancies, zinc vacancies, interstitial oxygen, and interstitial zinc. iaea.org While specific PL studies on pure this compound are less common, analysis of related zinc compounds provides a framework for understanding its potential luminescent properties. For instance, the PL spectra of ZnO nanoparticles can exhibit emission peaks corresponding to band gap excitonic emission and defect-related emissions. rsc.org The presence of defects in the crystal lattice can influence the luminescent properties. beilstein-journals.org
Thermal Analysis Techniques
Thermal analysis techniques are crucial for determining the thermal stability, decomposition pathways, and phase transitions of materials. auth.gr
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. granthaalayahpublication.org It is used to determine the thermal stability and decomposition behavior of materials. mdpi.com
Studies on this compound have shown that it possesses good thermal stability. Anhydrous this compound is reported to be stable up to 420°C or 425°C. researchgate.netresearchgate.net The decomposition of the succinate ligand in an air atmosphere occurs in a single stage. researchgate.net For hydrated forms of transition metal succinates, the initial weight loss corresponds to dehydration, followed by the decomposition of the anhydrous compound. capes.gov.br The final decomposition product of this compound upon heating in air is zinc oxide (ZnO). researchgate.net The decomposition mechanism of related metal carboxylates can involve the rupture of the ligand ring. mdpi.com
Interactive Data Table: Thermal Decomposition Data for this compound
| Compound | Stability Range (°C) | Decomposition Onset (°C) | Final Residue | Atmosphere | Reference |
| Anhydrous this compound | Stable up to 420 | - | ZnO | Air | researchgate.net |
| Anhydrous this compound | Stable up to 425 | 425 | ZnO | Air | researchgate.net |
| This compound | - | - | ZnO | Air | researchgate.net |
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.com It is used to study thermal transitions such as melting, crystallization, and decomposition. auth.gr
DSC analysis of this compound crystals has shown that the material is thermally stable up to 375°C, with no endothermic or exothermic peaks observed below this temperature, indicating the absence of phase transitions or decomposition in this range. iosrjournals.org This high thermal stability makes it suitable for applications where materials are subjected to high temperatures. iosrjournals.org
Microscopic and Morphological Investigations
Microscopic techniques are essential for visualizing the surface morphology and internal structure of crystalline materials.
Morphological studies of this compound have been conducted using techniques such as scanning electron microscopy (SEM). bu.edu.eg The morphology of this compound can be influenced by the synthesis method. For example, this compound complexes formed via a chelating reaction followed by slow evaporation have been characterized using SEM. bu.edu.eg While detailed descriptions of the specific morphology from these studies are limited in the provided context, SEM is a standard technique to observe the shape, size, and surface features of crystals. frontiersin.org In broader studies of zinc-based materials, SEM has been used to reveal agglomerated spherical shapes for zinc oxide nanoparticles. frontiersin.org
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials. In the study of this compound, SEM analysis has revealed distinct crystalline forms and has been instrumental in observing the morphological characteristics of materials derived from it.
Research has shown that this compound typically crystallizes in the form of extended plates or rods. researchgate.net This morphology is a key characteristic of the compound when synthesized under specific conditions. Furthermore, SEM has been employed to examine the structure of electrodes containing this compound for battery applications. These studies use SEM to assess the distribution and homogenization of the active material within the electrode, which is a critical factor for electrochemical performance. rsc.org In processes where this compound is used as a precursor to synthesize other materials, such as zinc oxide (ZnO) nanoparticles, SEM provides visual evidence of the resulting nanoparticles' formation and morphology. bu.edu.egresearchgate.net The morphology of the initial this compound can influence the structure of the final product.
Table 1: Summary of SEM Findings on this compound and Derived Materials
| Material | Observed Morphology | Significance | Reference(s) |
|---|---|---|---|
| Crystalline this compound | Extended plates or rods | Defines the fundamental crystal habit of the compound. | researchgate.net |
| This compound in Electrodes | Active material distribution and homogenization | Characterizes the microstructure of the electrode, impacting battery performance. | rsc.org |
| ZnO from this compound Precursor | Nanoparticles | Confirms the successful synthesis and morphology of the final ZnO product. | bu.edu.egresearchgate.net |
Transmission Electron Microscopy (TEM) for Nanoscale Features
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the investigation of nanoscale features such as particle size, shape, and internal structure. While direct TEM analysis of pure this compound is less commonly reported, the technique is vital for characterizing nanomaterials synthesized using this compound as a precursor.
Table 2: Nanoscale Features Observed via TEM in Succinate-Related Syntheses
| Material System | TEM Observation | Finding | Reference(s) |
|---|---|---|---|
| Carbon from this compound | Nanostructured carbon morphology | Characterization of the nanoscale features of carbon derived from a this compound precursor. | researchgate.net |
| ZnFe₂O₄ Synthesis (Succinic Acid-Assisted) | Homogeneously distributed clusters of nanoparticles | Confirmed the formation and distribution of nanoparticles in the final product. | researchgate.net |
Coordination Chemistry and Complexation Phenomena of Zinc Succinate
Zinc(II) Coordination Environment
The zinc(II) ion, with its d¹⁰ electronic configuration, does not exhibit ligand field stabilization effects, which allows for a high degree of flexibility in its coordination geometry. nih.govwikipedia.org The preferred coordination number and geometry are therefore primarily dictated by factors such as the size and charge of the ligands, as well as steric and packing considerations within the crystal lattice. nih.gov
A prevalent coordination geometry for the zinc(II) ion in its complexes is tetrahedral. wikipedia.org In the crystal structure of pure zinc succinate (B1194679), each zinc ion is tetrahedrally coordinated. researchgate.net The coordination sphere is composed of four oxygen atoms, each originating from a different succinate anion. This arrangement leads to the formation of a three-dimensional polymeric network. researchgate.net The tetrahedral geometry is also observed in numerous other zinc complexes, including those with halide and N-oxide ligands. doaj.org
| Compound | Coordination Geometry | Coordinating Atoms | Reference |
| Zinc Succinate | Tetrahedral | 4 x Oxygen (from 4 succinate anions) | researchgate.net |
| [ZnCl₂(C₉H₇NO)₂] | Distorted Tetrahedral | 2 x Oxygen, 2 x Chlorine | doaj.org |
| [ZnBr₂(C₉H₇NO)₂] | Distorted Tetrahedral | 2 x Oxygen, 2 x Bromine | doaj.org |
| [ZnI₂(C₉H₇NO)₂] | Distorted Tetrahedral | 2 x Oxygen, 2 x Iodine | doaj.org |
Despite the prevalence of tetrahedral coordination, octahedral geometry is also frequently observed for zinc(II) complexes, particularly in the presence of small, neutral ligands like water. wikipedia.org The aqueous zinc(II) ion, for instance, exists predominantly as the hexaaquazinc(II) complex, [Zn(H₂O)₆]²⁺, where the zinc ion is octahedrally coordinated by six water molecules. wikipedia.org Numerous crystalline solids containing zinc also feature octahedrally coordinated metal centers. nih.goviucr.org In some instances, zinc(II) can even exhibit higher coordination numbers or a combination of different geometries within the same structure. ias.ac.in For example, a novel polymeric zinc complex has been synthesized that contains tetrahedral, square pyramidal, and octahedral zinc(II) ions within the same polymeric chain. ias.ac.in
| Complex Ion/Compound | Coordination Geometry | Coordination Number | Ligands | Reference |
| [Zn(H₂O)₆]²⁺ | Octahedral | 6 | 6 x H₂O | wikipedia.org |
| [Zn(C₉H₇NO)₆]²⁺ | Pseudo-octahedral | 6 | 6 x Isoquinoline N-oxide | doaj.orgiucr.org |
| [Zn(C₉H₇NO)(H₂O)₅]²⁺ | Pseudo-octahedral | 6 | 1 x Isoquinoline N-oxide, 5 x H₂O | doaj.orgiucr.org |
| A novel Zn(II) polymer | Tetrahedral, Square Pyramidal, Octahedral | 4, 5, 6 | Pyrazine-2,3-dicarboxylato, 1-vinylimidazole | ias.ac.in |
The flexible coordination geometry of the zinc(II) ion is a direct consequence of its [Ar]3d¹⁰ electron configuration. nih.gov With a completely filled d-shell, the ligand field stabilization energy (LFSE) is zero for any geometry. nih.gov This means that there is no electronic preference for a particular coordination environment, such as octahedral or tetrahedral. Consequently, the structure of a zinc(II) complex is determined by a delicate balance of minimizing ligand-ligand repulsion and maximizing metal-ligand bond energies. libretexts.org This flexibility allows zinc to readily adapt to the steric and electronic requirements of a wide variety of ligands, resulting in coordination numbers ranging from two to eight, with four, five, and six being the most common. nih.govwikipedia.org The small energy differences between different coordination geometries, such as hexa-, penta-, and tetra-coordination for aquo complexes, further underscore this adaptability. nih.gov
Succinate Ligand Coordination Modes
The succinate anion (⁻OOC-CH₂-CH₂-COO⁻) is a versatile ligand due to the presence of two carboxylate groups. These groups can coordinate to metal centers in several ways, leading to the formation of diverse and complex structures.
In the solid-state structure of this compound, the succinate anion acts as a bridging ligand, connecting multiple zinc centers to form an extended polymeric network. researchgate.net Specifically, each succinate anion bridges four distinct zinc atoms, contributing to the formation of a robust three-dimensional framework. researchgate.net This bridging functionality is a common feature in coordination polymers involving dicarboxylate linkers, which can lead to the generation of one-dimensional chains, two-dimensional layers, or three-dimensional frameworks depending on the coordination preference of the metal ion and the nature of any ancillary ligands. nih.govresearchgate.net The flexibility of the succinate ligand's carbon chain allows it to adopt different conformations to accommodate the geometric requirements of the crystal lattice.
In addition to its common bridging role, the succinate anion can also function as a chelating ligand, where both carboxylate groups bind to the same metal center. healthline.comnih.gov While this mode is considered less common for the succinate group itself, an example exists where the succinate dianion chelates a single zinc atom in a complex that also contains other organic ligands. researchgate.net Chelation typically forms a stable ring structure with the metal ion. mdpi.comphytojournal.com In the case of succinate, this would result in a seven-membered ring, which can be conformationally flexible. The preference for bridging versus chelation is influenced by several factors, including the presence of competing ligands, solvent effects, and the desired stoichiometry of the final complex.
Influence of Auxiliary Ligand Type on Coordination Architecture (e.g., amine adducts, imidazole (B134444), bipyridine)
The coordination architecture of this compound is dramatically influenced by the introduction of auxiliary ligands, particularly N-donor ligands like bipyridine, imidazole, and various amines. These coligands play a crucial role in directing the self-assembly process, often by occupying coordination sites on the zinc(II) center that are not filled by the succinate carboxylate groups. This leads to the formation of mixed-ligand coordination polymers with diverse dimensionalities and topologies.
For instance, the use of 4,4'-bipyridine, a linear and rigid N,N'-donor ligand, can act as a "pillar" or "tether," linking one-dimensional chains of this compound into higher-dimensional structures. In one such documented case, succinate ligands link zinc ions to form one-dimensional chains, and these chains are subsequently expanded by bridging 4,4'-bipyridine ligands to create a two-dimensional layered structure nih.gov. Similarly, a this compound complex with 2,2'-bipyridine has been shown to form an infinite "zipper-like" chain researchgate.net. This demonstrates the power of bipyridine-type ligands to extend the dimensionality of the coordination network.
The table below summarizes the effect of different auxiliary ligands on the dimensionality of this compound-based coordination polymers.
| Auxiliary Ligand | Resulting Architecture | Role of Ligand | Reference |
| 4,4'-Bipyridine | 2D Layered Structure | Acts as a tethering ligand, expanding 1D chains into 2D layers. | nih.gov |
| 2,2'-Bipyridine | 1D "Zipper-like" Chain | Connects adjacent zinc atoms within a single chain. | researchgate.net |
| Imidazole | 3D Structures via H-bonds | Forms discrete tetrahedral complexes that are interconnected by hydrogen bonds. | nih.gov |
Supramolecular Assembly and Non-Covalent Interactions
The final solid-state structure of this compound compounds is not solely dictated by covalent coordination bonds but is heavily influenced by weaker, non-covalent interactions. These forces, particularly hydrogen bonding, are critical in organizing the primary coordination polymer chains or discrete complexes into well-defined, three-dimensional supramolecular assemblies.
Hydrogen Bonding Networks in Crystal Structures
Hydrogen bonding is a predominant force in the crystal engineering of this compound frameworks. Coordinated water molecules, lattice water molecules, and N-H groups from auxiliary ligands are common hydrogen bond donors. The carboxylate oxygen atoms of the succinate ligand are excellent acceptors. In a 2D zinc dimethyl succinate polymer, hydrogen-bonding interactions between both coordinated and free water molecules and the carboxylate oxygen atoms serve to strengthen the packing of the layers nih.gov.
The strategic use of auxiliary ligands capable of forming robust hydrogen bonds can create highly organized patterns. For example, in zinc dicarboxylate complexes incorporating thiourea, pairs of N-H···O hydrogen bonds between the thiourea's NH groups and the carboxylate oxygen atoms can effectively link polymeric chains together rsc.org. The directional and predictable nature of these interactions is a key tool for crystal engineers. Similarly, zinc(II) complexes with imidazole ligands are interconnected by N-H···X (where X is a halide) hydrogen bonds to form 3D structures nih.gov. The crucial role of hydrogen bonding has been shown to be significant in both the formation and stabilization of various zinc-based coordination polymers nih.gov.
Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)
Zinc(II) ions and succinate ligands readily self-assemble to form coordination polymers, which are extended networks of metal ions (nodes) linked by organic ligands (linkers). The succinate anion, with its two carboxylate groups and flexible aliphatic backbone, can adopt various coordination modes, bridging two or more zinc centers to propagate the polymeric structure rsc.orgresearchgate.net.
These coordination polymers can be classified as Metal-Organic Frameworks (MOFs), a subclass of coordination polymers that often, but not always, possess porosity mdpi.com. The combination of succinate with other bridging ligands, such as 4,4'-bipyridine, is a common strategy to build MOFs. In these structures, the succinate and bipyridine ligands act as mixed linkers to construct the framework nih.govacs.org. The resulting Zn-MOFs can exhibit properties such as luminescence and gas sorption acs.org. The flexible nature of the succinate ligand allows for the formation of diverse topologies, which can be further modified by the choice of auxiliary ligand and reaction conditions mdpi.com.
Rational Design and Tunability of Polymeric Materials
The construction of this compound-based polymeric materials is an exercise in rational design. By carefully selecting the building blocks—the zinc ion, the succinate ligand, and specific auxiliary ligands—and controlling reaction conditions, chemists can tune the resulting structures and, consequently, their properties nih.gov. The process of rational design aims to create materials with predetermined architectures by exploiting predictable interactions, such as the coordination geometry of the metal ion and the linking patterns of the organic ligands researchgate.netgatech.edunih.gov.
The tunability of these materials is demonstrated by the significant structural changes induced by seemingly small modifications to the auxiliary ligands. For example, using the rigid, linear 4,4'-bipyridine linker leads to 2D sheets, while other ligands might produce interpenetrated frameworks or simple 1D chains nih.gov. This ability to modify the final architecture is central to the development of functional materials for applications in areas like catalysis and sensors mdpi.com.
Solution-Phase Complexation Chemistry
While the solid-state structures of this compound are well-studied, its behavior in solution is governed by dynamic equilibria and ligand exchange processes. The coordination environment of the zinc(II) ion is not static in solution, and ligands can readily associate and dissociate from the metal center.
Ligand Exchange Mechanisms in Zinc-Containing Systems
Ligand exchange in transition metal complexes is fundamental to their reactivity and can proceed through several mechanisms libretexts.org. For zinc(II) complexes, which are typically labile, these exchanges are often rapid. This lability is due to the [Ar]d¹⁰ electron configuration of the Zn²⁺ ion, which results in zero ligand field stabilization energy and thus flexible coordination geometries nih.govwikipedia.org.
The primary mechanisms for ligand substitution are:
Dissociative (D) Mechanism: A ligand first dissociates from the metal complex, forming a lower-coordination intermediate, which is then attacked by the incoming ligand. This is analogous to an Sₙ1 reaction pathway libretexts.orgdalalinstitute.com.
Associative (A) Mechanism: The incoming ligand first coordinates to the metal center, forming a higher-coordination intermediate, from which the leaving group then departs. This is analogous to an Sₙ2 pathway libretexts.orgdalalinstitute.com.
Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate. This mechanism is further classified as dissociative interchange (Id) or associative interchange (Ia), depending on whether bond-breaking or bond-making is more important in the transition state libretexts.org.
Given the flexible coordination sphere of Zn(II), its ligand exchange reactions often proceed through a dissociative or, more commonly, an interchange dissociative (Id) pathway nih.gov. The rate of these reactions is often more dependent on the nature of the leaving group than the incoming one. In biological systems, a direct zinc ligand exchange mechanism, where zinc is transferred directly from a donor ligand to an acceptor (like a transporter protein) without becoming a free solvated ion, has also been proposed nih.gov.
Formation of Mixed-Ligand Complexes with this compound
This compound demonstrates a versatile coordination chemistry, readily participating in the formation of mixed-ligand complexes. In these structures, the succinate anion can act as a ligand, often alongside other organic molecules, to create complex coordination polymers with varied structural motifs and properties. The succinate ligand itself can adopt several coordination modes, including acting as a bidentate or bridging ligand, which contributes to the structural diversity of these compounds.
A notable class of mixed-ligand complexes involves the combination of this compound with nitrogen-donor ligands. For instance, research has shown the synthesis of coordination polymers where zinc(II) ions are bridged by both succinate and flexible or rigid organic nitrogen-donor ligands like 4,4′-bipyridine. In such structures, the succinate and the nitrogen-donor ligand link zinc centers, often resulting in the formation of one-dimensional chains or more complex multidimensional networks. These materials are of interest for their potential applications in areas like luminescence.
Furthermore, studies have investigated the interaction of this compound with amino acids, predicting the formation of mixed-ligand complexes in aqueous solutions with amino acids such as glycine, alanine, and serine. researchgate.netresearchgate.net The formation of these soluble complexes is indicated by a significant increase in the solubility of this compound in the presence of these amino acids. researchgate.nettandfonline.com This complexation is crucial as it may enhance the bioavailability of zinc. Speciation calculations suggest that mixed-ligand complexes are a significant component of the species present in these solutions. researchgate.netresearchgate.net
The synthesis of mixed-ligand complexes is not limited to nitrogen-donor ligands. Other organic acids, such as phthalic acid and oxalic acid, have been used in conjunction with succinic acid and heterocyclic bases to create mixed-ligand complexes of zinc(II). chemijournal.com These studies further underscore the ability of the zinc ion to accommodate a variety of ligands in its coordination sphere, leading to complexes with potentially tetrahedral or octahedral geometries. chemijournal.comresearchgate.net
pH-Dependent Speciation of Zinc Aquo and Hydroxo Complexes
The speciation of zinc in aqueous solution is highly dependent on pH. In the absence of other complexing agents, the zinc ion exists as a hydrated species, typically the hexaaquo complex, [Zn(H₂O)₆]²⁺, in acidic to near-neutral solutions. nih.gov This complex is characterized by an octahedral geometry. nih.gov As a Lewis acid, the zinc ion polarizes the coordinated water molecules, causing them to act as Brønsted-Lowry acids and release protons in a pH-dependent manner. nih.gov
This hydrolysis process begins as the pH becomes slightly alkaline. The deprotonation of successive water molecules leads to the formation of a series of zinc aquo-hydroxo complexes. The first hydrolysis step, which typically begins to be significant above pH 7.5-8, forms the monohydroxo species, [Zn(OH)(H₂O)₅]⁺. nih.govresearchgate.net With a further increase in pH, additional deprotonation occurs, yielding the neutral dihydroxo complex, Zn(OH)₂(H₂O)₄, which is a predominant species in the pH range of approximately 9.0 to 11.0. researchgate.netresearchgate.net
As the pH continues to rise into more alkaline regions, trihydroxo [Zn(OH)₃]⁻ and finally the tetrahedral tetrahydroxo [Zn(OH)₄]²⁻ (zincate) species are formed. nih.govresearchgate.net The latter becomes the dominant species at pH values above approximately 11.8. nih.gov The distribution of these species is a dynamic equilibrium, and the predominant form of zinc in solution is dictated by the specific pH value. This behavior is crucial for understanding the solubility and reactivity of zinc compounds, including this compound, in aqueous environments.
The following table summarizes the dominant zinc aquo and hydroxo species at various pH ranges.
| pH Range | Dominant Zinc Species | Chemical Formula |
| < 8.5 | Hexaaquo zinc(II) | [Zn(H₂O)₆]²⁺ |
| 8.5 - 9.5 | Monohydroxo zinc(II) | [Zn(OH)(H₂O)₅]⁺ |
| 9.5 - 11.5 | Dihydroxo zinc(II) | [Zn(OH)₂(H₂O)₄] |
| 11.5 - 13.0 | Trihydroxo zinc(II) | [Zn(OH)₃]⁻ |
| > 13.0 | Tetrahydroxo zinc(II) (Zincate) | [Zn(OH)₄]²⁻ |
This table provides a simplified representation of zinc speciation, which is a continuous equilibrium process.
Role of Organic Acids and Amino Acids in Zinc Complexation
Organic acids and amino acids play a significant role in the complexation chemistry of zinc, influencing its solubility, speciation, and bioavailability. Their functional groups, such as carboxylates, hydroxyls, and amino groups, are effective at coordinating with the Zn(II) ion.
Organic Acids: Low molecular weight organic acids, such as citric acid and oxalic acid, are known to form stable complexes with zinc ions. researchgate.netnih.gov This complexation can mobilize zinc from solid phases, as demonstrated in soil chemistry where these acids can extract zinc from minerals. epa.govscispace.com Citric acid, in particular, has been shown to be more effective than oxalic acid at releasing zinc from calcareous soils, indicating the formation of soluble zinc-citrate complexes. epa.govscispace.com The stability of these complexes is pH-dependent; complexation is favored at higher pH values (e.g., pH 6-7), while at low pH, the free Zn(II) ion is the dominant form. mdpi.com This interaction is critical in various natural and biological systems, affecting the environmental mobility and uptake of zinc.
Amino Acids: Amino acids are particularly important ligands for zinc in biological contexts. They can form chelate complexes with zinc, typically coordinating through the nitrogen atom of the amino group and an oxygen atom from the carboxylate group. sapub.org The addition of amino acids like glycine, alanine, and serine has been shown to dramatically increase the solubility of poorly soluble zinc salts, including this compound. researchgate.nettandfonline.com This enhancement is attributed to the formation of soluble zinc-amino acid or mixed-ligand zinc-succinate-amino acid complexes. researchgate.nettandfonline.com
Studies have shown that the effectiveness of an amino acid in enhancing zinc salt solubility can depend on its structure. For instance, serine, with its additional hydroxyl side group, often shows a greater effect than glycine or alanine. researchgate.nettandfonline.com The stability of the resulting zinc-amino acid complexes generally follows the Irving-Williams series. researchgate.net The formation of these complexes is not only important for increasing the concentration of zinc in solution but is also thought to be a key factor in enhancing its absorption and bioavailability in biological systems. mdpi.com
The table below summarizes research findings on the effect of various amino acids on the solubility of this compound.
| Amino Acid | Effect on this compound Solubility | Observed Trend |
| Glycine | Significant increase | Moderate enhancement |
| Alanine | Significant increase | Least enhancement among the three studied |
| Serine | Most dramatic increase | Greatest enhancement due to polar hydroxyl group |
Data derived from qualitative and comparative research findings. researchgate.nettandfonline.com
Advanced Spectroscopic and Analytical Methodologies for Zinc Succinate
Quantitative Elemental Analysis
Quantitative elemental analysis is fundamental to verifying the stoichiometry and purity of zinc succinate (B1194679). Techniques such as inductively coupled plasma (ICP) and atomic absorption spectrometry (AAS) are the most common and reliable methods for determining zinc content.
Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are powerful tools for elemental analysis, offering high sensitivity and precision for the quantification of zinc. vitas.no Both techniques utilize a high-temperature plasma source to ionize atoms. vitas.no In ICP-AES, the concentration of zinc is determined by measuring the intensity of the light emitted from excited zinc atoms. nih.gov In contrast, ICP-MS separates and detects the ions based on their mass-to-charge ratio, providing exceptional sensitivity for trace and ultra-trace element analysis. vitas.nodrawellanalytical.com
Sample preparation for analyzing zinc in an organic matrix like zinc succinate typically involves acid digestion to break down the organic components and bring the zinc into a solution suitable for introduction into the plasma. cdc.gov This process prevents interference from the organic matrix. researchgate.net ICP-AES is noted for its good tolerance to complex matrices, such as those with high salt content or organic solvents. drawellanalytical.com While ICP-MS is more sensitive to matrix effects, techniques like sample dilution or matrix-matching can ensure accurate results. drawellanalytical.comdrawellanalytical.com These methods are widely adopted to ensure regulatory compliance in various applications, including pharmaceuticals. vitas.no
Table 1: Comparison of ICP-AES and ICP-MS for Zinc Analysis
| Feature | ICP-AES (Atomic Emission Spectroscopy) | ICP-MS (Mass Spectrometry) |
|---|---|---|
| Principle | Measures the emission of photons from atoms excited in a high-temperature plasma. nih.gov | Measures the mass-to-charge ratio of ions produced in a high-temperature plasma. vitas.no |
| Sensitivity | Good (parts-per-million, ppm) | Excellent (parts-per-billion, ppb, to parts-per-trillion, ppt). vitas.no |
| Detection Limits | Typically in the range of µg/L. For example, 2 µg/L in water. nih.gov | Can be as low as 0.017 µg/L using specific isotopes like ⁶⁶Zn. nih.govcdc.gov |
| Matrix Tolerance | Generally more robust and tolerant to complex matrices. drawellanalytical.com | More susceptible to matrix effects, may require sample dilution. drawellanalytical.comdrawellanalytical.com |
| Interferences | Primarily spectral interferences (overlapping emission lines). | Primarily isobaric (isotopes of different elements with the same mass) and polyatomic interferences. |
| Common Use | Routine analysis of zinc in environmental and biological samples. nih.govcdc.gov | Trace and ultra-trace metal analysis in pharmaceuticals, environmental monitoring, and bioanalysis. vitas.nonih.govintertek.com |
Atomic Absorption Spectrometry (AAS) is a common, simple, and rapid laboratory technique for the quantitative determination of zinc. cdc.govumfiasi.ro The method is based on the principle that atoms in a ground state absorb light at a specific wavelength. youtube.com For zinc analysis, a sample solution is typically atomized in an air-acetylene flame, and a hollow-cathode lamp containing zinc emits light at the characteristic wavelength for zinc (213.9 nm), which is then absorbed by the zinc atoms in the flame. oiv.intlibretexts.org The amount of light absorbed is directly proportional to the concentration of zinc in the sample. youtube.com
Sample preparation for organic compounds often involves a wet ashing or acid digestion method to eliminate the organic matrix. umfiasi.rolibretexts.org For instance, a mixture of concentrated nitric acid and hydrogen peroxide can be used for this purpose. umfiasi.ro The technique is highly selective and can be used to analyze zinc in a wide variety of matrices. libretexts.orgresearchgate.net Background correction, often using a deuterium (B1214612) lamp, may be necessary to compensate for non-specific absorption, especially for analyses at wavelengths below 300 nm. libretexts.org
Table 2: Typical Instrumental Parameters for Zinc Determination by Flame AAS
| Parameter | Setting | Reference(s) |
|---|---|---|
| Wavelength | 213.9 nm | oiv.intlibretexts.org |
| Lamp | Zinc hollow-cathode lamp | oiv.int |
| Flame | Air-acetylene | oiv.intlibretexts.org |
| Slit Width | 0.5 nm - 1.0 nm | oiv.intlibretexts.org |
| Background Correction | Deuterium lamp | oiv.intlibretexts.org |
| Calibration Range | Typically 0 - 1.0 mg/L (ppm) | oiv.int |
Solution-Phase Spectrophotometric Determinations
UV-Visible spectrophotometry provides a cost-effective and accessible means for quantifying zinc in solution. These methods rely on the formation of a colored complex between the zinc ion (Zn²⁺) and a specific chromogenic ligand.
Spectrophotometric determination of zinc involves a reaction with a complexing agent to form a stable, colored complex whose absorbance can be measured. umfiasi.ro The intensity of the color, measured as absorbance at the wavelength of maximum absorption (λmax), is proportional to the zinc concentration, following the Beer-Lambert Law. pcbiochemres.comthaiscience.info A variety of reagents have been developed for this purpose, each forming a complex with zinc that has a unique λmax.
For example, dithizone (B143531) forms a red complex with zinc that can be measured at approximately 516 nm. umfiasi.ro Another reagent, murexide, forms a complex with Zn(II) at pH 7 with a λmax of 450 nm and a 1:2 metal-to-ligand stoichiometry. pcbiochemres.com The choice of reagent and reaction conditions, particularly pH, is crucial for achieving high sensitivity and selectivity. scielo.brjocpr.com
Table 3: Examples of Reagents for Spectrophotometric Determination of Zinc
| Reagent | pH | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Linear Range (ppm) | Stoichiometry (M:L) | Reference(s) |
|---|---|---|---|---|---|---|
| Murexide | 7.0 | 450 | 1.95 x 10⁴ | 0.2 - 2.0 | 1:2 | pcbiochemres.com |
| p-NIAZOXS | 9.2 | 520 | - | 0.05 - 1.0 | 1:2 | scielo.br |
| Dithizone | - | 516 | - | - | - | umfiasi.ro |
| HNABH | Acidic | 426 | 2.87 x 10⁵ | 0.01 - 50 | 1:1 | semanticscholar.org |
| BPT | 6.0 | 430 | 1.8 x 10⁴ | 0.26 - 2.61 | - | jocpr.com |
| DADHP | 6.0 | 480 | 0.1484 x 10⁴ | 0.05 - 0.3 | 1:3 | ignited.in |
| Zincon | 7.4 | 618 | 2.42 x 10⁴ | - | 1:1 | nih.gov |
p-NIAZOXS: 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid; HNABH: 2-hydroxynaphthaldehyde benzoylhydrazone; BPT: 2-Benzoylpyridine thiosemicarbazone; DADHP: Diaminodihydroxypyrimidine.
The stability of a metal complex in solution is a critical parameter, quantified by its stability or formation constant (K). Spectrophotometric methods are widely used to determine the stoichiometry and stability constants of complexes like this compound. jrespharm.com Common techniques include the method of continuous variations (Job's method) and the mole-ratio method. libretexts.orglibretexts.org
In Job's method, a series of solutions are prepared with varying mole fractions of the metal and ligand while keeping the total molar concentration constant. cutm.ac.ind-nb.info The absorbance is plotted against the mole fraction, and the maximum absorbance corresponds to the stoichiometry of the complex. d-nb.info The mole-ratio method involves keeping the concentration of one component (e.g., the metal ion) fixed while varying the concentration of the other (the ligand). libretexts.org A plot of absorbance versus the mole ratio of ligand to metal reveals breaks in the curve that correspond to the stoichiometry of the complex formed. libretexts.orgcutm.ac.in From these data, the stability constant can be calculated. pcbiochemres.combolivianchemistryjournal.org
Table 4: Logarithm of Stability Constants (log K) for Various Zn(II) Complexes
| Ligand | Method | Log K | Conditions | Reference(s) |
|---|---|---|---|---|
| Finasteride | Potentiometry | 2.82 | 25°C, I=0.10 | jrespharm.com |
| Murexide | Spectrophotometry | 16.13 (log β₂) | pH 7 | pcbiochemres.com |
| Norvaline | Paper Electrophoresis | 4.68 (log K₁) | 35°C, I=0.1 M | bolivianchemistryjournal.org |
| Norvaline | Paper Electrophoresis | 2.82 (log K₂) | 35°C, I=0.1 M | bolivianchemistryjournal.org |
| researchgate.netaneN3 derivative | Potentiometry | 10.9 (log K_ZnL) | 25°C, 0.1 M NaCl | researchgate.net |
| Clindamycin/Neomycin | Polarography | 4.36 (log β₁₁) | 25°C, µ=1.0M | aip.org |
Electrochemical Characterization (Dielectric and Conductivity Studies)
Electrochemical studies, particularly those examining dielectric properties and electrical conductivity, provide insight into the solid-state characteristics of this compound. These properties are influenced by the crystal structure and are important for potential applications in electronics and materials science. scispace.com
Studies on single crystals of this compound have shown that the dielectric constant decreases as the frequency of the applied electric field increases, eventually reaching a constant value at higher frequencies. scispace.com This behavior is attributed to space charge and dipolar polarization at lower frequencies; as the frequency increases, the dipoles can no longer keep up with the alternating field, leading to a decrease in polarization and thus a lower dielectric constant. scispace.comias.ac.in The dielectric constant of this compound has also been observed to decrease with increasing temperature. scispace.com
The AC electrical conductivity (σ_ac) of this compound is found to increase with increasing frequency, which is a typical characteristic of hopping conduction mechanisms observed in such crystalline solids. researchgate.netscispace.com Conversely, the AC conductivity tends to decrease with increasing temperature. scispace.com These electrical properties, combined with good thermal stability, indicate the material's potential for use in various technological applications. scispace.com
Table 5: Frequency Dependence of Dielectric Properties of this compound at Room Temperature
| Frequency (Hz) | Dielectric Constant (εr) | AC Conductivity (σ_ac) (S/m) |
|---|---|---|
| 50 | ~11.5 | ~1.5 x 10⁻⁸ |
| 100 | ~10.0 | ~2.5 x 10⁻⁸ |
| 1k | ~7.0 | ~1.0 x 10⁻⁷ |
| 10k | ~5.5 | ~0.8 x 10⁻⁶ |
| 100k | ~4.8 | ~0.6 x 10⁻⁵ |
| 1M | ~4.5 | ~0.5 x 10⁻⁴ |
Data derived and estimated from graphical representations in source scispace.com.
Dielectric Constant Measurements of this compound Crystals
The study of the dielectric properties of crystals provides crucial insights into the electrical behavior of the material and its suitability for various applications, including non-linear optics (NLO). The dielectric constant (εr), a fundamental parameter, is determined by measuring the capacitance of the crystal.
The effect of temperature on the dielectric constant of this compound has yielded varied results in different studies. One study reported that the dielectric constant increases as the temperature rises from 25°C to 140°C. researchgate.net This is often attributed to the increased mobility of charge carriers and thermal agitation facilitating polarization. Conversely, another investigation found that the dielectric constant decreases with an increase in temperature. scispace.com This discrepancy may stem from differences in crystal growth methods, purity, or the specific temperature ranges investigated.
Interactive Data Table: Dielectric Constant (εr) Behavior of this compound
| Parameter | Effect on Dielectric Constant (εr) | Reported Findings | Source(s) |
| Frequency | Increase | Decrease | scispace.com, researchgate.net |
| Temperature | Increase | Increase | researchgate.net |
| Temperature | Increase | Decrease | scispace.com |
AC Conductivity as a Function of Frequency and Temperature
The measurement of alternating current (AC) conductivity (σac) as a function of frequency and temperature is a powerful tool for understanding the conduction mechanisms within a crystalline solid. For this compound crystals, AC conductivity has been shown to be dependent on both of these parameters.
A consistent finding across studies is that the AC conductivity of this compound increases with increasing frequency of the applied electric field. scispace.comresearchgate.net This dispersion trend is a direct result of the hopping of charge carriers between localized states within the crystal lattice. scholarsresearchlibrary.com The relationship often follows a power law, which is characteristic of hopping conduction mechanisms observed in many crystalline and amorphous solids. researchgate.net
The influence of temperature on AC conductivity has produced conflicting reports in the literature. One study on this compound NLO single crystals found that AC conductivity increased with rising temperatures, with a calculated activation energy of 0.426 eV. researchgate.net This behavior is typical for a thermally activated process, where higher temperatures provide charge carriers with sufficient energy to overcome potential barriers and hop to adjacent sites, thereby increasing conductivity. In contrast, another study on this compound crystals grown in a silica (B1680970) gel medium reported that the AC conductivity value decreases with increasing temperature. scispace.com This less common behavior could be influenced by specific defect structures or phase transitions within the temperature range studied.
Interactive Data Table: AC Conductivity (σac) Behavior of this compound
| Parameter | Effect on AC Conductivity (σac) | Reported Findings | Source(s) |
| Frequency | Increase | Increase | scispace.com, researchgate.net |
| Temperature | Increase | Increase | researchgate.net |
| Temperature | Increase | Decrease | scispace.com |
Voltammetric Techniques for Zinc Species Analysis
Voltammetry encompasses a family of electroanalytical methods used for the quantitative and qualitative analysis of electroactive species, including zinc ions. researchgate.netbibliotekanauki.pl These techniques are powerful due to their high sensitivity, selectivity, and relatively low cost. bibliotekanauki.pl The fundamental principle involves applying a controlled potential to a working electrode in a solution and measuring the resulting current, which is proportional to the concentration of the analyte. researchgate.net
Several voltammetric methods are particularly well-suited for the analysis of zinc.
Anodic Stripping Voltammetry (ASV) : This is one of the most frequently applied techniques for determining trace amounts of zinc. bibliotekanauki.pl The method involves two steps: first, a pre-concentration or deposition step where zinc ions (Zn²⁺) in the sample are reduced to zinc metal (Zn⁰) and deposited onto the surface of a working electrode (such as a hanging mercury drop or bismuth film electrode) at a negative potential. researchgate.netacs.org In the second step, the potential is scanned in the positive direction, which "strips" the deposited zinc metal from the electrode by oxidizing it back to Zn²⁺. This stripping process generates a current peak whose height or area is directly proportional to the initial concentration of zinc ions in the sample. researchgate.net
Pulse and Square-Wave Voltammetry : To enhance sensitivity and lower the limits of detection, variations like Differential Pulse Anodic Stripping Voltammetry (DP-ASV) and Square-Wave Anodic Stripping Voltammetry (SWASV) are often used. researchgate.netacs.org These methods apply the potential in a series of pulses or a square wave, which helps to discriminate against background charging currents, thereby improving the signal-to-noise ratio. For instance, one method for zinc analysis in oil samples utilized SWASV with a preconcentration potential of -1.2 V and a scan rate of 30 mV s⁻¹. acs.org
Polarography : An early form of voltammetry that uses a dropping mercury electrode, polarography has also been successfully used for zinc determination. bibliotekanauki.pl
Cyclic Voltammetry (CV) : While often used for quantitative analysis, CV is particularly valuable for studying the redox behavior and reaction mechanisms of electrochemical systems, including those involving zinc ions. researchgate.netscielo.br
These techniques allow for the effective determination of zinc in a wide variety of materials, from natural waters to industrial products. bibliotekanauki.plresearchgate.netacs.org
Interactive Data Table: Voltammetric Techniques for Zinc Analysis
| Technique | Abbreviation | Principle | Primary Application for Zinc Analysis | Source(s) |
| Anodic Stripping Voltammetry | ASV | Pre-concentration of zinc metal on an electrode followed by oxidative stripping. | Trace and ultra-trace quantification. | bibliotekanauki.pl, researchgate.net |
| Differential Pulse Anodic Stripping Voltammetry | DP-ASV | ASV with a pulsed potential waveform for enhanced sensitivity. | High-sensitivity quantification. | researchgate.net, researchgate.net |
| Square-Wave Anodic Stripping Voltammetry | SWASV | ASV with a square-wave potential for rapid and sensitive analysis. | High-sensitivity quantification. | researchgate.net, acs.org |
| Cyclic Voltammetry | CV | Potential is swept linearly in both forward and reverse directions. | Studying redox mechanisms and electrochemical behavior. | researchgate.net, scielo.br |
| Polarography | - | Voltammetry using a dropping mercury electrode. | Quantitative analysis. | bibliotekanauki.pl |
Computational Chemistry and Theoretical Modeling of Zinc Succinate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a principal method for studying the electronic structure and energetics of metal complexes, including those of zinc. DFT calculations allow for the accurate prediction of molecular geometries, reaction energies, and electronic properties, providing a deeper understanding of the behavior of zinc succinate (B1194679) in various chemical environments.
While specific DFT studies on the catalytic mechanisms of zinc succinate are not extensively documented, the principles derived from computational studies of other zinc-containing catalysts can be applied. DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and determining reaction barriers. For instance, in zinc-catalyzed reactions, DFT can elucidate the role of the zinc ion as a Lewis acid in activating substrates. Computational modeling of zinc-based catalysts, such as those used in alcohol oxidation, has demonstrated the involvement of the metal center in radical-based oxidation processes. DFT has also been used to explore C-H bond zincation, revealing ligand-mediated pathways. These computational approaches could be employed to investigate the potential catalytic activity of this compound, for example, in esterification or condensation reactions where the zinc center could coordinate with and activate organic substrates.
In the context of biochemical mimicry, DFT calculations can model the active sites of zinc-containing enzymes. These studies often focus on how the coordination environment of the zinc ion influences its catalytic activity. By modeling this compound as a simplified mimic of a metalloenzyme active site, DFT could be used to probe the initial steps of substrate binding and activation, providing insights into the fundamental interactions that govern enzymatic catalysis.
The electronic structure of the succinate dianion is a key factor in determining its coordination chemistry with zinc ions. Joint experimental and computational studies, including DFT calculations, have been conducted to understand the electronic states and molecular orbitals of the succinate dianion. These studies reveal that the succinate dianion is more stable compared to related unsaturated dianions like maleate, a factor attributed to the distribution of electronic density in its highest occupied molecular orbital (HOMO).
DFT calculations show that in the succinate dianion, the HOMO is delocalized over the carboxylate groups, which influences its bonding with metal ions. The energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO) in succinate is a determinant of its chemical reactivity and stability. Understanding these electronic characteristics through DFT provides a fundamental basis for predicting how the succinate ligand will interact with zinc ions to form stable coordination polymers and complexes.
Table 1: Calculated Electronic Properties of Succinate Dianion
| Property | Value/Description |
|---|---|
| HOMO Energy | Delocalized over carboxylate groups |
| LUMO Energy | Primarily located on the carbon backbone |
| HOMO-LUMO Gap | Relatively large, indicating high stability |
Molecular Modeling Approaches
Molecular modeling encompasses a range of computational techniques, from quantum mechanics to classical molecular mechanics, that are used to simulate and predict the behavior of molecules and materials. These approaches are particularly useful for studying large systems like coordination polymers of this compound.
The crystal structure of this compound reveals a polymeric network where zinc centers are bridged by succinate ligands. While crystallographic data provides precise metal-metal distances in the solid state, molecular modeling can be used to predict these distances and understand the factors that govern the polymer's structure. For example, the structure of one form of this compound consists of tetrahedrally coordinated zinc ions linked by succinate anions to form a three-dimensional network.
Molecular mechanics simulations, using force fields parameterized for metal-organic systems, can be employed to model the formation of this compound polymers. These simulations can predict the most energetically favorable arrangements of zinc ions and succinate ligands, including the optimal metal-metal distances. Such predictive modeling is valuable for designing new metal-organic frameworks (MOFs) with desired porosities and properties, where the distance between metal centers is a critical parameter.
Table 2: Experimentally Determined and Potentially Modeled Distances in a this compound Structure
| Parameter | Experimental Value (Å) | Potential Modeling Insight |
|---|---|---|
| Zn-O Bond Length | ~1.95 | Prediction of coordination geometry |
Molecular modeling techniques, such as conformational searches using molecular mechanics or DFT, can be used to determine the relative energies of different conformers of the succinate ligand when coordinated to zinc. This analysis can help to explain why certain crystal structures are favored over others and can be used to predict the range of possible structures that can be formed. The coordination of the succinate ligand to the zinc ion will constrain its conformational freedom, and computational analysis can quantify the energetic cost of these constraints. Understanding the conformational preferences of the succinate ligand is essential for the rational design of zinc-based coordination polymers with specific topologies and functions.
Quantum Chemical Studies in Metalloenzyme Mimicry
Zinc-containing enzymes play vital roles in a vast array of biological processes. Quantum chemical studies are essential for understanding the mechanisms of these enzymes. Simple zinc complexes, including this compound, can serve as valuable models for the active sites of these complex biomolecules.
By using a "cluster approach," a relatively small part of the enzyme's active site is modeled quantum mechanically, typically using hybrid DFT methods. In this context, this compound can be considered a minimalistic model of a zinc active site where the metal ion is coordinated by carboxylate groups, mimicking coordination by aspartate or glutamate residues in a protein.
These quantum chemical studies can investigate fundamental aspects of enzymatic reactions, such as the role of the zinc ion in polarizing substrates and stabilizing transition states. For dinuclear zinc enzymes, where two zinc ions cooperate in catalysis, simple dicarboxylate-bridged zinc complexes can provide insights into the roles of each metal center. For example, questions regarding whether a bridging hydroxide acts as a nucleophile or a general base can be addressed through calculations on model systems. While specific quantum chemical studies focusing on this compound as a metalloenzyme mimic are not prevalent, the principles and methodologies are well-established and could be readily applied to gain a deeper understanding of zinc's role in biological catalysis.
Applications of Zinc Succinate in Advanced Materials Science
Nonlinear Optical (NLO) Materials Development
The search for new materials with high nonlinear optical (NLO) properties is a major focus in materials science, driven by the demand for advanced applications in laser technology, optical communication, and data storage. sphinxsai.com Metal-organic compounds, such as zinc succinate (B1194679), have garnered significant interest as they bridge the gap between purely organic and inorganic materials, offering a unique combination of properties. scispace.com
The design of effective NLO crystals hinges on specific molecular and structural features. A primary principle is the creation of non-centrosymmetric crystal structures, a fundamental requirement for second-order NLO effects. rsc.orgmdpi.com Organic materials often exhibit superior NLO properties compared to inorganic ones, but they can suffer from poor thermal and mechanical stability. scispace.com To overcome these limitations, researchers have turned to organometallic compounds, which combine a metal center with organic ligands. scispace.commdpi.com
This combination offers several advantages:
Architectural Flexibility : The use of a central metal atom, like zinc, coordinated with various organic ligands, such as succinate, allows for precise tailoring of the material's NLO properties. sphinxsai.com
Enhanced Stability : The incorporation of a metal into the organic framework can improve the thermal and mechanical properties of the resulting crystal. scispace.com
Charge-Transfer Optimization : The interaction between the d-orbitals of the transition metal and the π-electron systems of the organic ligands can be optimized to enhance the NLO response. mdpi.com
In the case of zinc succinate, the zinc(II) ion is a particularly suitable metal center because its transparency, due to the absence of d-d electronic transitions, prevents the absorption of the second harmonic light, and it exhibits large hyperpolarizability. mdpi.com The design strategy involves creating a structure where the zinc atom is coordinated by oxygen atoms from the succinate anions, forming a three-dimensional network that facilitates the desired electronic behavior for NLO applications. researchgate.net First-principles design and calculation tools are increasingly used to predict and understand the relationship between the microstructure and the macroscopic NLO properties, accelerating the discovery of new materials. cas.cn
Second Harmonic Generation (SHG) is a key NLO phenomenon where two photons with the same frequency interact with the NLO material and are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. This compound has been identified as a metal-organic compound with promising SHG efficiency. scispace.com
Experimental studies, often using the Kurtz-Perry powder technique, have quantified the SHG efficiency of this compound and its derivatives relative to a standard reference material, potassium dihydrogen phosphate (B84403) (KDP). researchgate.net
Research Findings on SHG Efficiency:
| Compound | SHG Efficiency vs. KDP | Crystal System | Reference |
| This compound (Zn(C₄H₄O₄)) | 6.5 times | Monoclinic | researchgate.net |
| Glycine doped Bisthiourea this compound (BTZnS-Gly) | 1.34 times | - | ingentaconnect.com |
| Serine Succinate (SSA) | 5 times | Monoclinic | scirp.org |
This table is generated from data found in the cited research articles.
These studies demonstrate that this compound-based materials can exhibit significantly higher SHG efficiencies than conventionally used NLO crystals like KDP. researchgate.netingentaconnect.comscirp.org The high efficiency is attributed to the successful combination of the organic succinate ligand with the zinc metal center, creating a favorable acentric crystal structure. scispace.comsphinxsai.com For instance, single crystals of this compound have been grown and confirmed to belong to the monoclinic crystal system, a structure conducive to NLO activity. sphinxsai.comresearchgate.netresearchgate.netresearchgate.net
The strong NLO properties of this compound and related succinate crystals make them promising candidates for a variety of applications in opto-electronics and telecommunications. sphinxsai.comscispace.comsphinxsai.com These fields rely on materials that can manipulate light for functions such as optical switching, frequency conversion, signal processing, and optical data storage. sphinxsai.comresearchgate.netpsu.edupsu.edu
The good optical transmittance of this compound across the visible spectrum is a crucial property for these applications. researchgate.netresearchgate.net For example, UV-Vis-NIR spectrum analysis shows that this compound crystals have excellent transmission in the visible region up to 1700 nm. researchgate.net This wide transparency window ensures that the fundamental and the frequency-doubled light are not absorbed by the material, which is essential for efficient device operation. researchgate.net
Furthermore, the low dielectric constant and dielectric loss observed in this compound crystals at high frequencies are important for the fabrication of NLO devices, as they indicate enhanced optical quality with fewer defects. scispace.comresearchgate.net These electrical properties, combined with high thermal stability (up to 375°C), ensure that devices made from this compound can withstand the high-intensity light and operating temperatures required in laser and telecommunication systems. scispace.comiosrjournals.org The development of materials like cadmium-succinate coordination polymers, which exhibit semiconducting and photo-responsive behavior, further highlights the potential of metal succinates in fabricating optoelectronic devices. acs.org
Polymer Composites and Hybrid Materials
The integration of inorganic nanoparticles into biopolymer matrices is a key strategy for developing advanced composite materials with tailored functionalities. Zinc-based nanoparticles, in particular, have been explored for their ability to enhance the properties of biodegradable polymers like polybutylene succinate (PBS).
Polybutylene succinate (PBS) is a biodegradable polyester (B1180765) with promising mechanical properties, but for certain applications, its performance needs to be enhanced. Reinforcing PBS with zinc nanoparticles (typically zinc oxide, ZnO) is an effective method to modify its characteristics. researchgate.net
When ZnO nanoparticles are incorporated into PBS or its blends, such as with polybutylene adipate-co-terephthalate (PBAT), they act as a reinforcing filler. research-nexus.netnih.govmdpi.com This reinforcement is attributed to the physical interactions between the rigid nanoparticles and the polymer chains, which can restrict chain movement. researchgate.net
Impact of Zinc Nanoparticle Reinforcement on PBS Blends:
| Property | Observation | Explanation | References |
| Tensile Modulus | Increased | The rigid ZnO nanoparticles increase the stiffness of the composite material. | research-nexus.netnih.gov |
| Tensile Strength | Decreased | The addition of fillers can sometimes disrupt the polymer matrix, leading to lower strength. | research-nexus.netnih.gov |
| Elongation at Break | Decreased | The nanoparticles can act as stress concentration points, reducing the material's ability to stretch. | researchgate.netresearch-nexus.netnih.gov |
This table summarizes findings from studies on PBS/PBAT blends reinforced with ZnO nanoparticles.
Research has shown that blending PBS with PBAT and reinforcing it with a small percentage of ZnO nanoparticles (e.g., 1.5 wt.%) results in a hybrid composite with altered mechanical behavior. research-nexus.netnih.govmdpi.com While tensile strength and elongation at break tend to decrease with filler loading, the tensile modulus increases, indicating a stiffer material. research-nexus.netnih.gov These changes allow for the fine-tuning of the material's properties for specific applications where increased rigidity is desired. researchgate.net
A significant advantage of incorporating zinc nanoparticles into biopolymer systems is the introduction of novel functionalities, namely self-cleaning and antimicrobial properties. research-nexus.netnih.govnih.gov These properties are highly desirable in fields such as biomedical applications and food packaging. researchgate.netnih.gov
The introduction of ZnO nanoparticles into a PBS/PBAT polymer blend can induce photocatalytic properties. research-nexus.netnih.govnih.gov When exposed to light, the ZnO nanoparticles can generate reactive oxygen species (ROS) that break down organic dirt and contaminants on the material's surface, rendering it self-cleaning. researchgate.net
Simultaneously, these zinc nanoparticles provide potent antimicrobial activity. researchgate.netresearch-nexus.netnih.gov The mechanisms for this are believed to include the release of Zn²⁺ ions, the generation of ROS which damages bacterial cells, and direct interaction between the nanoparticles and the bacterial cell wall. acs.org Studies have demonstrated that PBS composites containing as little as 1.5 wt.% ZnO nanoparticles exhibit excellent antimicrobial activity against bacteria like E. coli. nih.gov Other research found that a minimum of 6 wt% ZnO was needed in PBS films to inhibit both E. coli and S. aureus. researchgate.netacs.org This functionality makes these hybrid materials promising for applications where preventing microbial growth is critical. research-nexus.netmdpi.com The functionalization of biopolymers with such inorganic compounds can also improve other characteristics, such as regulating hydrophobicity and enhancing barrier properties. acs.orgmdpi.com
Table of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| This compound | Zinc (II) Succinate |
| KDP | Potassium Dihydrogen Phosphate |
| BTZnS-Gly | Glycine doped Bisthiourea this compound |
| SSA | Serine Succinate |
| PBS | Polybutylene Succinate |
| PBAT | Polybutylene Adipate-co-Terephthalate |
| ZnO | Zinc Oxide |
| E. coli | Escherichia coli |
| S. aureus | Staphylococcus aureus |
Precursors for Nanomaterial Synthesis
The utility of this compound as a precursor material is notable in the synthesis of both carbon-based and metal oxide nanomaterials. Its decomposition characteristics allow for the formation of highly structured, nanoscale materials through controlled thermal processes.
This compound serves as a valuable precursor for creating nanostructured carbon materials through a method involving controlled thermolysis. In this process, complex zinc compounds, including this compound, undergo a pseudomorphic transformation when heated in an inert atmosphere. researchgate.net This transformation results in the formation of a composite material with the general composition ZnO:nC, where zinc oxide (ZnO) nanoparticles are embedded within a carbon matrix. researchgate.netresearchgate.net
The morphology and specific surface area of the final carbon material are influenced by the chemical nature of the precursor. researchgate.net For instance, the thermolysis of this compound at 500°C in Helium has been used to produce carbon materials with distinct aggregate morphologies. researchgate.net Following the thermal treatment, the ZnO nanoparticles, typically 10-15 nm in size, can be chemically washed from the composite using a mild acid, such as formic acid, to isolate the porous carbon nanostructure. researchgate.net This low-temperature precursor method provides a pathway to synthesize nanostructured carbon materials with potentially high specific surface areas. researchgate.netresearchgate.net
| Precursor | Thermolysis Condition | Intermediate Product | Final Product | Reference |
| This compound | 500°C in Helium | ZnO:nC composite | Nanostructured Carbon | researchgate.net |
This compound plays a critical role as an intermediate complex in the facile synthesis of zinc oxide (ZnO) nanoparticles. A simplistic and effective method involves a direct chelating reaction between zinc ions and a dicarboxylic acid, such as succinic acid. researchgate.netbu.edu.eg Typically, an aqueous solution of zinc nitrate (B79036) hexahydrate is reacted with an aqueous solution of succinic acid. bu.edu.eg Gentle evaporation of the solvent at a low temperature (around 70°C) yields a white complex of this compound. researchgate.netbu.edu.eg
This this compound intermediate is then subjected to thermal treatment, or calcination, at a higher temperature, for example, 450°C for 2 hours. researchgate.netbu.edu.eg This step decomposes the succinate complex, leading to the formation of ZnO nanoparticles. bu.edu.eg The successful formation of the zinc-carboxylate bond in the intermediate and the subsequent production of ZnO can be confirmed using Fourier Transform Infrared (FT-IR) spectroscopy. researchgate.netbu.edu.eg X-ray diffraction (XRD) analysis confirms the nanosized dimensions of the resulting ZnO particles, which are typically in the range of 40-50 nm. bu.edu.eg This method is considered safe as it avoids the use of toxic chemicals or solvents. researchgate.netbu.edu.eg In some synthesis routes, by-products such as colloid complexes of water and methyl succinate have also been observed, which can be removed with increased temperature. researchgate.net
| Reactants | Intermediate | Calcination Temp. | Product | Size (nm) | Reference |
| Zinc Nitrate Hexahydrate + Succinic Acid | This compound Complex | 450°C | ZnO Nanoparticles | 40-50 | bu.edu.eg |
Metal-Organic Frameworks (MOFs) Engineering
Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The choice of ligand is crucial for determining the final structure and properties of the MOF. Succinate, as a flexible dicarboxylate ligand, is utilized in the engineering of zinc-based MOFs, influencing their structural organization and enabling the development of functional hybrid materials. acs.orgrsc.org
The use of succinate as a flexible α,ω-alkane-dicarboxylate ligand allows for the construction of diverse zinc-based MOF architectures. acs.org The conformational lability of the succinate aliphatic chain can introduce significant conformational dynamics into the coordination framework, which is a key difference from rigid aromatic ligands. mdpi.com This flexibility influences the structural organization and allows for the tuning of the MOF's physicochemical properties, such as pore size, surface area, and adsorption characteristics. rsc.orgacs.org
The synthesis of these MOFs often occurs under solvothermal or hydrothermal conditions, where metal salts like zinc nitrate are reacted with the dicarboxylate ligand. rsc.orgresearchgate.net The coordination between the zinc ions and the deprotonated carboxylate groups of the succinate ligand, often in conjunction with other pillar ligands, leads to the self-assembly of a periodic, crystalline network. acs.orgrsc.org The properties of the resulting MOF can be tuned by modifying synthesis parameters such as temperature, solvent, and the molar ratio of reactants, which can alter the coordination mode of the ligand and the final structure. researchgate.netmdpi.com The ability to create defects, such as missing linkers or nodes, through controlled synthesis can also be used to fine-tune the material's properties for specific applications. mdpi.com For example, in Zr-succinate MOFs, the flexible succinate bridge leads to different CO2 and N2 adsorption uptakes compared to its rigid counterpart, Zr-fumarate. mdpi.com
| MOF Component | Key Feature | Impact on MOF Properties | Reference |
| Zinc (II) ions | Metal Node | Forms coordination centers for the framework | acs.org |
| Succinate Ligand | Flexible Dicarboxylate Linker | Introduces conformational dynamics, allows for structural and property tunability | acs.orgmdpi.com |
| Pillar Ligands (e.g., bipyridyls) | Secondary Linker | Connects layers or chains to build 3D frameworks | acs.org |
| Synthesis Conditions | Temperature, Solvents, etc. | Controls crystal growth, phase, and defects | researchgate.netmdpi.com |
Zinc-based MOFs, including those synthesized with succinate ligands, are promising candidates for the development of photoactive hybrid materials. acs.org These materials can exhibit properties like photoluminescence and photocatalytic activity. acs.orgrsc.org The intense fluorescence observed in some zinc-succinate-based MOFs is often attributed to the chelation of the ligand to the zinc metal center, which increases the rigidity of the structure and reduces the non-radiative decay of energy. acs.org
The photo-functionality of these hybrid materials stems from the interplay between the inorganic metal nodes and the organic ligands. researchgate.net The organic linkers can absorb light energy and transfer it to the metal centers, or the framework itself can facilitate charge separation, which is crucial for photocatalysis. mdpi.comnih.gov For instance, certain zinc-based MOFs have demonstrated high efficiency in the photocatalytic degradation of organic dyes in water, driven by their ability to generate reactive oxygen species like the superoxide (B77818) radical (·O2−) under illumination. rsc.org The development of these materials involves creating stable structures that can withstand photocatalytic cycles. mdpi.comnih.gov The tunable nature of MOFs allows for the engineering of their electronic band structure to optimize light absorption and catalytic activity, paving the way for applications in environmental remediation and solar energy conversion. frontiersin.orgmdpi.com
| Material | Photo-Property | Mechanism/Application | Reference |
| [Zn(μ-succinate)(μ-bpa)]·3H₂O | Photoluminescence | Ligand-to-metal charge transfer, increased rigidity | acs.org |
| General Zn-MOFs | Photocatalysis | Generation of reactive oxygen species (e.g., ·O₂⁻) for dye degradation | rsc.org |
| Zn-MOF Hybrid | Visible-light-driven H₂ generation | Efficient charge separation and transfer without cocatalysts | nih.gov |
Electrochemical and Energy Applications of Zinc Succinate
Zinc-Ion Battery (ZIB) Electrolyte Additives
While not typically added directly as a salt to the electrolyte, a key strategy involves the in-situ formation of a zinc succinate (B1194679) interphase on the zinc anode. This is achieved by introducing a precursor, such as a dicarboxylic acid, into the electrolyte, which then reacts with the zinc anode to form a stable, protective layer. rsc.orgacs.orgcolab.ws This in-situ grown interphase, composed of zinc succinate, is hydrophobic and possesses high ionic conductivity, which is crucial for the stable operation of the battery. rsc.orgacs.org
Role of Succinate Ions in Suppressing Dendrite Formation
The formation of a this compound interphase plays a critical role in preventing the growth of zinc dendrites. This protective layer creates a physical barrier that regulates the deposition of zinc ions. The succinate ions within the interphase are believed to guide a more uniform and directional electrodeposition of zinc ions, favoring the growth of the (002) crystal plane, which results in a dendrite-free zinc anode. researchgate.net By ensuring a more even and controlled deposition, the this compound layer mitigates the formation of sharp protrusions that can compromise battery safety and longevity.
Mitigation of Zinc Electrode Side Reactions (Corrosion, Hydrogen Evolution)
The in-situ formed this compound interphase is inherently hydrophobic, which is a key attribute in mitigating undesirable side reactions at the zinc anode. researchgate.netrsc.org This hydrophobic layer effectively isolates the zinc anode from direct contact with the aqueous electrolyte. researchgate.net This separation prevents the corrosion of the zinc metal and suppresses the hydrogen evolution reaction (HER), a common parasitic reaction in aqueous electrolytes that consumes water and reduces the battery's efficiency. researchgate.netresearchgate.net By creating this protective, water-repelling barrier, the this compound interphase significantly enhances the stability of the zinc anode.
Impact on Zn2+ Diffusion and Uniform Deposition Mechanisms
The this compound interphase, while being a protective layer, also facilitates the efficient transport of zinc ions (Zn2+). rsc.orgacs.org This layer is described as having high ionic conductivity, which is essential for the battery's performance. It is believed to act as a mediator for Zn2+ flux, ensuring a fast and uniform nucleation and deposition of zinc ions onto the anode surface. acs.org This controlled and rapid diffusion and deposition process is fundamental to achieving a smooth and compact zinc plating, which is a desirable characteristic for a highly reversible and stable zinc anode.
Electrochemical Performance Enhancements (Cycling Stability, Coulombic Efficiency)
The formation of a this compound interphase leads to significant improvements in the electrochemical performance of zinc-ion batteries. The suppression of dendrites and side reactions, coupled with uniform zinc deposition, results in enhanced cycling stability and higher coulombic efficiency (a measure of the charge efficiency of the battery). Research has demonstrated that zinc anodes with a this compound interphase can achieve remarkable long-term cycling stability. For instance, symmetric cells with this protective layer have shown stable operation for thousands of hours at various current densities. researchgate.net
| Performance Metric | Value | Conditions | Reference |
| Coulombic Efficiency | 99.2% | Over 1000 cycles | acs.org |
| Cycling Lifespan (Symmetric Cell) | > 7000 hours | 5 mA cm⁻² | researchgate.net |
| Cycling Lifespan (Symmetric Cell) | 1100 hours | 10 mA cm⁻² | acs.org |
These performance enhancements underscore the effectiveness of the in-situ formed this compound interphase in creating a stable and highly reversible zinc anode, paving the way for more practical and long-lasting zinc-ion batteries.
Environmental and Biogeochemical Interactions of Zinc Succinate
Zinc Uptake and Translocation Mechanisms in Plants
The interaction between zinc and succinate (B1194679) in the soil and within plant tissues plays a critical role in the uptake, accumulation, and transport of this essential micronutrient. While zinc is vital for various physiological processes in plants, high concentrations can be toxic. researchgate.net Succinate, a key intermediate in the citric acid cycle, can modulate zinc's bioavailability and mobility within the plant.
Research on pea plants (Pisum sativum L.) has demonstrated that the presence of succinate in the growth medium significantly alters the distribution of zinc between the roots and shoots. wesleyan.eduscielo.br Studies have consistently shown that treatment with succinate leads to an increased accumulation of zinc in the roots, coupled with a decreased concentration of zinc in the shoots (stems and leaves). researchgate.netwesleyan.edu
In one study, pea plants treated with various zinc concentrations in the presence of sodium succinate showed higher root zinc content compared to plants treated with zinc alone. scielo.br Conversely, the zinc concentration in the stems and leaves of the succinate-treated plants was significantly lower. scielo.br This effect was observed across different concentrations of zinc supply. researchgate.net The enhanced retention of zinc in the roots suggests that succinate plays a role in restricting the movement of zinc to the aerial parts of the plant. scielo.brresearchgate.net This sequestration of zinc in the roots is considered an ameliorative effect, as it can protect the more sensitive photosynthetic tissues in the leaves from potential zinc toxicity. researchgate.netscienceopen.com
The table below summarizes the findings from a study on pea plants, illustrating the effect of succinate on zinc distribution.
| Treatment Group | Plant Part | Zinc Concentration (µg/g DW) |
| Zinc Only | Roots | Increased with higher Zn supply |
| Shoots (Stems & Leaves) | Increased with higher Zn supply | |
| Succinate + Zinc | Roots | Higher than "Zinc Only" group at equivalent Zn supply |
| Shoots (Stems & Leaves) | Significantly lower than "Zinc Only" group |
This table is an interactive representation of data trends described in studies investigating the effect of succinate on zinc uptake in pea plants. scielo.br
The mechanism underlying the increased root accumulation and decreased shoot translocation of zinc in the presence of succinate is attributed to the formation of metal-succinate complexes. wesleyan.eduscielo.br Succinate, as a low-molecular-weight organic acid, has the potential to chelate, or bind with, metal ions like zinc. researchgate.netmdpi.com
Evidence suggests that when succinate is present, it facilitates the formation of zinc-succinate complexes within the root tissues. researchgate.netwesleyan.edu These complexes are less mobile than free zinc ions, effectively creating a barrier that hinders the translocation of zinc from the roots to the shoots via the xylem. scielo.brresearchgate.net This process of complexation and sequestration within the roots is a proposed mechanism for zinc tolerance in some plants, as it localizes the potentially toxic metal in the roots and away from the metabolically active shoots. researchgate.netscienceopen.com The acidic environment of the xylem sap favors the complexation of metals with organic acids, further supporting the role of succinate in zinc transport and detoxification. mdpi.com
Future Research Directions and Emerging Areas
Advanced Design and Synthesis of Novel Zinc Succinate (B1194679) Architectures
The development of novel zinc succinate architectures with precisely controlled dimensionality, topology, and porosity is a primary focus for future research. While conventional synthesis methods have yielded various crystalline forms, the next generation of this compound materials will likely emerge from more advanced and nuanced synthetic strategies.
Mixed-Ligand Systems: A promising approach involves the use of mixed-ligand systems, where succinate is combined with other organic linkers to create more complex and functional coordination polymers. For instance, the combination of 2,2-dimethylsuccinate and 4,4'-bipyridine ligands has been shown to produce two-dimensional layered structures. nih.gov Future work could explore a wider range of secondary ligands with varying lengths, geometries, and functionalities to construct novel 3D frameworks with tunable pore sizes and chemical environments.
Polymorph Control: Hydrothermal synthesis has been shown to produce different polymorphs of this compound, such as α- and β-forms, which differ in the conformation of the succinate group. A deeper understanding of the thermodynamic and kinetic factors governing polymorph formation will enable the selective synthesis of desired crystal structures with specific properties.
Advanced Synthesis Techniques: The exploration of non-conventional synthesis methods is expected to yield novel this compound nanostructures.
Sonochemistry: This technique, which utilizes ultrasonic waves to induce cavitation, offers a rapid and environmentally friendly route to produce nanostructured materials. researchgate.net Research into the sonochemical synthesis of this compound could lead to the formation of unique morphologies with high surface areas, which are desirable for catalytic and sensing applications.
Mechanochemistry: This solvent-free method, involving the grinding of solid reactants, is another green approach that can produce novel crystalline phases and amorphous materials that are inaccessible through solution-based methods. Investigating the mechanochemical synthesis of this compound could open avenues for the large-scale production of porous frameworks.
Microwave-Assisted Synthesis: This method can significantly accelerate reaction times and improve product purity. Its application to this compound synthesis could facilitate high-throughput screening of reaction conditions to discover new phases and architectures.
The following table summarizes various synthesis methods that can be explored for designing novel this compound architectures.
| Synthesis Method | Description | Potential Advantages for this compound |
| Hydrothermal/Solvothermal | Reactions are carried out in aqueous or organic solvents at elevated temperatures and pressures in a sealed vessel. | Control over crystal growth, potential for novel polymorphs and complex 3D frameworks. |
| Sonochemical Synthesis | Utilizes high-intensity ultrasound to create acoustic cavitation, leading to chemical reactions. | Rapid synthesis of nanostructures, environmentally friendly (often at ambient temperature and pressure). researchgate.net |
| Mechanochemical Synthesis | Involves the mechanical grinding of solid reactants to induce chemical transformations. | Solvent-free, potential for accessing unique crystal phases, scalable. |
| Microwave-Assisted Synthesis | Uses microwave radiation to heat the reaction mixture rapidly and uniformly. | Accelerated reaction rates, improved energy efficiency, and potentially different product selectivities. |
| Mixed-Ligand Synthesis | Incorporates secondary organic linkers in addition to succinate to build more complex structures. | Tunable porosity and functionality, creation of higher-dimensional frameworks (e.g., 2D to 3D). nih.gov |
Integration with Emerging Materials Science Paradigms
The integration of this compound into advanced composite and hybrid materials represents a significant area for future exploration. By combining this compound with other materials, it is possible to create multifunctional systems with synergistic properties that are not achievable with the individual components alone.
Nanocomposites: The incorporation of this compound into polymer matrices could lead to the development of novel biodegradable nanocomposites with enhanced mechanical, thermal, and barrier properties. For example, research on poly(butylene succinate) (PBS) composites with other fillers has shown improved properties. semnan.ac.ir Future studies could focus on this compound as a functional filler in PBS and other bioplastics.
Graphene-Based Hybrids: The creation of this compound-graphene composites is a particularly exciting prospect. Graphene's exceptional electrical conductivity, mechanical strength, and high surface area could be combined with the properties of this compound to develop new materials for energy storage, catalysis, and sensing. Studies on zinc matrix composites reinforced with graphene have demonstrated good biocompatibility and mechanical properties, providing a basis for exploring this compound-graphene hybrids. mdpi.comnih.gov
Quantum Dots and Luminescent Materials: Research into the synthesis of this compound quantum dots or the doping of this compound lattices with luminescent ions could lead to new optical materials. A two-dimensional zinc(II) coordination polymer with dimethyl succinate has been shown to exhibit blue photoluminescence, suggesting potential for hybrid inorganic-organic photoactive materials. nih.gov
In-depth Computational-Experimental Synergy
The synergy between computational modeling and experimental research will be crucial for accelerating the discovery and optimization of this compound-based materials. Theoretical calculations can provide valuable insights into the structure, properties, and behavior of these materials at the atomic level, guiding experimental efforts and aiding in the interpretation of results.
Predicting Crystal Structures: Computational methods, such as Density Functional Theory (DFT), can be used to predict the most stable crystal structures of this compound and its derivatives. This can help in targeting the synthesis of specific polymorphs with desired properties.
Modeling Mechanical and Electronic Properties: Theoretical calculations can be employed to predict the mechanical properties (e.g., bulk modulus, elasticity) and electronic properties (e.g., band gap, conductivity) of different this compound architectures. This information is vital for designing materials for specific applications, such as semiconductors or piezoelectric devices.
Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can provide a detailed understanding of the dynamic behavior of this compound in different environments. frontiersin.orgnih.govnih.gov For instance, MD simulations could be used to study the interaction of this compound with solvent molecules, its thermal stability, and the diffusion of ions through its porous structures. A significant challenge in simulating zinc-containing systems is accurately modeling the complex interactions of the zinc ion, which can be addressed by advanced methods like the cationic dummy atom approach or hybrid quantum mechanics/molecular mechanics (QM/MM) models. nih.gov
The following table outlines the potential applications of various computational techniques in this compound research.
| Computational Technique | Application in this compound Research |
| Density Functional Theory (DFT) | Prediction of crystal structures, electronic band structures, and vibrational frequencies. Investigation of reaction mechanisms for synthesis and catalysis. |
| Molecular Dynamics (MD) Simulations | Study of structural stability, thermal properties, and diffusion of molecules within porous this compound frameworks. Simulation of interfacial phenomena in electrochemical systems. frontiersin.orgnih.govnih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Detailed study of active sites in catalytic and biological systems involving this compound, where a high level of theory is needed for a specific region. |
| Crystal Structure Prediction Algorithms | Systematic search for possible polymorphs of this compound, guiding experimental synthesis towards novel and stable structures. |
Exploration of New Catalytic Pathways
While the catalytic applications of this compound are not yet extensively explored, its structural features suggest potential in various catalytic processes. Future research will likely focus on designing and synthesizing this compound-based materials with tailored active sites for specific catalytic reactions.
Heterogeneous Catalysis: Porous this compound metal-organic frameworks (MOFs) could serve as heterogeneous catalysts for a range of organic transformations. The zinc ions can act as Lewis acid sites, while the succinate linkers could be functionalized to introduce basic or other catalytic functionalities.
Photocatalysis: The development of this compound-based materials for photocatalysis is another promising avenue. By integrating photosensitive components or creating composite materials with semiconductors, it may be possible to harness light energy to drive chemical reactions, such as the degradation of pollutants or the production of solar fuels.
Electrocatalysis: The electrocatalytic properties of this compound could be investigated for applications in energy conversion, such as the oxygen reduction reaction (ORR) or the carbon dioxide reduction reaction (CO2RR).
Elucidation of Complex Interfacial Phenomena in Electrochemical Systems
The role of this compound in electrochemical systems, particularly in the context of energy storage, is an emerging area of research. A fundamental understanding of the interfacial phenomena at the electrode-electrolyte boundary is critical for the development of high-performance electrochemical devices.
Anode Materials for Batteries: Zinc-based materials are being actively investigated as anode materials for next-generation batteries due to zinc's high theoretical capacity and low cost. Future research could explore the use of this compound as an anode material or as a coating to stabilize zinc metal anodes in aqueous zinc-ion batteries.
Supercapacitors: Zinc-ion hybrid supercapacitors are promising energy storage devices that combine the high energy density of batteries with the high power density of supercapacitors. nih.govrsc.orgrsc.org The potential of this compound as an electrode material in such devices warrants investigation. Its porous structure could facilitate ion transport and provide a high surface area for charge storage.
Electrolyte Additives: The succinate anion itself may play a crucial role in modifying the electrode-electrolyte interface. For example, sodium succinate has been used as a functional electrolyte additive in zinc-ion batteries to improve cycling stability by promoting uniform zinc deposition. rsc.org This suggests that this compound could have a beneficial effect on the electrochemical performance of zinc-based energy storage systems.
Fundamental Understanding of Biogeochemical Cycling Involving this compound Species
Zinc is an essential micronutrient, and its biogeochemical cycling is a complex process involving interactions between the lithosphere, hydrosphere, and biosphere. wikipedia.orgzinc.org While the general zinc cycle is understood, the specific role of this compound and other organic zinc species is an area that requires further investigation.
Zinc Speciation in the Environment: The fate and transport of zinc in soils and aquatic systems are heavily influenced by its chemical speciation. Succinic acid is a common organic acid found in nature, produced by plants and microorganisms. Therefore, the formation of this compound complexes could be a significant factor in controlling the mobility and bioavailability of zinc in the environment. dcceew.gov.au
Environmental Fate: With the increasing use of zinc-containing materials, it is important to understand the environmental fate of compounds like this compound. industrialchemicals.gov.auillinois.gov Studies on its solubility, sorption to soil particles, and potential for bioaccumulation are needed to assess its environmental impact. The toxicity of zinc is dependent on its bioavailability, which is influenced by factors such as pH and the presence of organic ligands like succinate. sciencelearn.org.nz
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
